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  • Product: N-(benzyloxy)-2-bromo-5-fluorobenzamide
  • CAS: 1326564-60-6

Core Science & Biosynthesis

Exploratory

N-(Benzyloxy)-2-bromo-5-fluorobenzamide: A Comprehensive Technical Guide for Advanced Research

This technical guide provides an in-depth exploration of N-(benzyloxy)-2-bromo-5-fluorobenzamide, a synthetic compound of increasing interest in medicinal chemistry and drug development. This document details its core ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of N-(benzyloxy)-2-bromo-5-fluorobenzamide, a synthetic compound of increasing interest in medicinal chemistry and drug development. This document details its core chemical identity, a robust synthetic pathway, and discusses its potential applications as a scaffold for novel therapeutics. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Part 1: Core Compound Identification

N-(benzyloxy)-2-bromo-5-fluorobenzamide is a halogenated benzamide derivative. The strategic placement of bromo and fluoro substituents on the phenyl ring, combined with the N-benzyloxy group, provides a unique chemical scaffold with multiple points for synthetic diversification.

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name N-(benzyloxy)-2-bromo-5-fluorobenzamide
Molecular Formula C₁₄H₁₁BrFNO₂
Molecular Weight 324.15 g/mol
Canonical SMILES C1=CC=C(C=C1)CONC(=O)C2=C(C=C(C=C2)F)Br
Physical Form Expected to be a solid at room temperature

Part 2: Synthesis and Characterization

The synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide is predicated on a standard and reliable amidation reaction. The logical and field-proven approach involves the coupling of an activated carboxylic acid with an appropriate amine derivative.

Proposed Synthetic Pathway

The most direct and efficient synthesis involves the reaction of 2-bromo-5-fluorobenzoyl chloride with O-benzylhydroxylamine. This nucleophilic acyl substitution is a cornerstone of organic synthesis, ensuring a high-yielding and scalable process. The causality behind this choice is the high reactivity of the acid chloride, which readily couples with the nucleophilic nitrogen of O-benzylhydroxylamine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Synthesis_of_N-(benzyloxy)-2-bromo-5-fluorobenzamide cluster_reactants Starting Materials cluster_intermediate Intermediate Activation cluster_product Final Product 2_bromo_5_fluorobenzoic_acid 2-Bromo-5-fluorobenzoic Acid (C₇H₄BrFO₂) MW: 219.01 g/mol O_benzylhydroxylamine O-Benzylhydroxylamine (C₇H₉NO) MW: 123.15 g/mol product N-(benzyloxy)-2-bromo-5-fluorobenzamide (C₁₄H₁₁BrFNO₂) MW: 324.15 g/mol acid_chloride 2-Bromo-5-fluorobenzoyl chloride acid_chloride->product + O-Benzylhydroxylamine + Base (e.g., Et₃N)

A proposed synthetic workflow for N-(benzyloxy)-2-bromo-5-fluorobenzamide.
Experimental Protocol: A Self-Validating System
  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-bromo-5-fluorobenzoyl chloride, which can be used directly in the next step.

  • Amide Coupling: In a separate flask, dissolve O-benzylhydroxylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of the crude 2-bromo-5-fluorobenzoyl chloride in anhydrous DCM dropwise to the cooled amine solution. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(benzyloxy)-2-bromo-5-fluorobenzamide.

Characterization

The structural integrity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons on both the benzamide and benzyl rings, as well as the methylene protons of the benzyl group. ¹³C NMR will confirm the presence of all carbon atoms in their expected chemical environments. ¹⁹F NMR will show a singlet corresponding to the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (if any tautomeric form exists), C=O stretch of the amide, and C-Br and C-F bonds.

Part 3: Applications in Drug Development

The N-(benzyloxy)-2-bromo-5-fluorobenzamide scaffold is a promising starting point for the development of novel therapeutic agents. The presence of halogen atoms and the benzyloxy moiety offers several advantages in medicinal chemistry.

  • Metabolic Stability: The fluorine atom can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Binding Affinity: The electronic properties of the fluorine and bromine atoms can influence the binding affinity of the molecule to its biological target through various non-covalent interactions.

  • Synthetic handles: The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Derivatives of benzamides and related structures have shown a wide range of biological activities, including as inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), as well as modulators of ion channels and receptors.[1]

Applications_in_Drug_Development cluster_diversification Synthetic Diversification cluster_targets Potential Biological Targets cluster_therapeutics Potential Therapeutic Areas cross_coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) at C-Br enzyme_inhibitors Enzyme Inhibitors (e.g., Kinases, PARP, HDACs) cross_coupling->enzyme_inhibitors benzyloxy_modification Modification of Benzyloxy Group receptor_modulators Receptor Modulators (e.g., GPCRs) benzyloxy_modification->receptor_modulators amide_modification Amide N-H Modification ion_channel_blockers Ion Channel Blockers amide_modification->ion_channel_blockers oncology Oncology enzyme_inhibitors->oncology cns_disorders CNS Disorders receptor_modulators->cns_disorders inflammation Inflammation ion_channel_blockers->inflammation scaffold scaffold scaffold->benzyloxy_modification scaffold->amide_modification

Potential drug development pathways for the core scaffold.

Part 4: Safety and Handling

N-(benzyloxy)-2-bromo-5-fluorobenzamide is a research chemical and should be handled with appropriate safety precautions. While specific toxicity data is not available, compounds with similar structural motifs should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected areas immediately with plenty of water. A material safety data sheet (MSDS) should be consulted for detailed safety information.

References

  • PubChem. O-Benzylhydroxylamine | C7H9NO | CID 102313. [Link]

  • PubMed. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. [Link]

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Foundational

The Emerging Therapeutic Potential of N-(benzyloxy)-2-bromo-5-fluorobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Bioactivity, and Mechanistic Insights For Immediate Release [City, State] – March 13, 2026 – In the relentless pursuit of novel therapeutic agents, the benzamide scaffold has consist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Synthesis, Bioactivity, and Mechanistic Insights

For Immediate Release

[City, State] – March 13, 2026 – In the relentless pursuit of novel therapeutic agents, the benzamide scaffold has consistently proven to be a privileged structure in medicinal chemistry. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the potential biological activities of a specific, yet underexplored, class of compounds: N-(benzyloxy)-2-bromo-5-fluorobenzamide derivatives. While direct research on this exact molecular entity is nascent, this document synthesizes data from closely related analogs to project its therapeutic promise and provide a foundational framework for future investigation.

Introduction: The Rationale for N-(benzyloxy)-2-bromo-5-fluorobenzamide Derivatives

The benzamide core is a cornerstone in the design of numerous clinically successful drugs, valued for its metabolic stability and its ability to engage in key hydrogen bonding interactions with biological targets.[1] The strategic incorporation of a benzyloxy group at the amide nitrogen, alongside halogen substitutions on the phenyl ring, presents a compelling chemical space for the development of novel therapeutics. The benzyloxy moiety can influence lipophilicity and introduce specific steric and electronic features, while the 2-bromo and 5-fluoro substituents are known to modulate pharmacokinetic properties and binding affinities.[2] This guide will explore the plausible synthesis, potential biological activities, and putative mechanisms of action of this promising class of compounds.

Synthesis and Characterization: A Proposed Synthetic Pathway

The synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide can be readily achieved through standard amide bond formation protocols. A reliable and efficient method involves the coupling of 2-bromo-5-fluorobenzoic acid with O-benzylhydroxylamine.

Experimental Protocol: Amide Coupling via Acid Chloride

This two-step procedure first activates the carboxylic acid by converting it to a more reactive acid chloride, followed by coupling with O-benzylhydroxylamine.

Step 1: Synthesis of 2-bromo-5-fluorobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-5-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide

  • Dissolve O-benzylhydroxylamine hydrochloride (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled in an ice bath (0 °C).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Slowly add a solution of the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in the same solvent to the stirred solution of O-benzylhydroxylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(benzyloxy)-2-bromo-5-fluorobenzamide.

Mechanism_of_Action Derivative N-(benzyloxy)-2-bromo- 5-fluorobenzamide Derivative EGFR EGFR Derivative->EGFR Inhibition HDAC HDAC Derivative->HDAC Inhibition Downstream_EGFR Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream_EGFR Activation Chromatin_Remodeling Chromatin Remodeling & Gene Expression HDAC->Chromatin_Remodeling Regulation Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Downstream_EGFR->Proliferation Chromatin_Remodeling->Proliferation

Caption: Proposed dual inhibitory mechanism of action in cancer cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and N-substituted moieties.

  • Halogenation: The presence of halogens (bromo and fluoro) on the benzoyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. The ortho-bromo and meta-fluoro substitution pattern is of particular interest for its potential to enhance binding affinity to target proteins. [2]* N-Benzyloxy Group: The N-benzyloxy group, as opposed to an N-benzyl group, introduces an oxygen atom that can act as a hydrogen bond acceptor. This feature, along with the steric bulk of the benzyl group, can dictate the compound's orientation within a binding pocket and its overall pharmacological profile.

  • 2-Hydroxy Group Analogy: In related N-benzoyl-2-hydroxybenzamides, the 2-hydroxy group is crucial for activity, likely acting as a hydrogen bond donor. [3]While the target molecule lacks this hydroxyl group, the ortho-bromo substituent may play a role in orienting the molecule within the active site through other interactions.

Future Directions and Conclusion

The N-(benzyloxy)-2-bromo-5-fluorobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide, by synthesizing data from related compounds, provides a strong rationale for its investigation. Future research should focus on the synthesis and in-vitro evaluation of a library of these derivatives against a panel of cancer cell lines and microbial strains. Mechanistic studies will be crucial to validate the predicted targets and elucidate the precise signaling pathways involved. The insights gained from such studies will undoubtedly pave the way for the optimization of this chemical series into potent and selective clinical candidates.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC.
  • Studies on the mechanism of action of substituted benzamide drugs. PubMed.
  • Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed, August 05 2025.
  • Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, August 19 2024.
  • Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide. Benchchem.
  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, November 03 2023.
  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.
  • Supplemental Inform
  • Comparative Analysis of the Biological Activity of 2-Amino-5-bromobenzamide Analogs. Benchchem.
  • The Discovery and Development of 4-(Benzyloxy)-N-5-quinolinylbenzamide: A Technical Overview. Benchchem.
  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed, April 15 2002.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI, February 28 2021.
  • 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis. ChemicalBook.
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PMC, November 12 2016.
  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, December 25 2025.
  • 2-Bromo-5-fluorobenzamide | 1006-34-4. MilliporeSigma.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC, December 04 2024.
  • CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI, July 02 2025.
  • Synthesis of o-benzyl benzamides via NaH-mediated aryne insertion into N-sulfonylacetimidates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Its Equivalents. Benchchem.
  • Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies, June 23 2008.
  • CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide.
  • (PDF)
  • WO2017003107A1 - Method for preparing benzoic acid amide compound.
  • Amination of heterocyclic compounds with o-benzoylhydroxylamine deriv

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Exploratory

The Strategic Utility of N-(Benzyloxy)-2-bromo-5-fluorobenzamide in Modern Organic Synthesis

Executive Summary In the landscape of modern synthetic organic chemistry and drug discovery, the demand for highly functionalized, orthogonally reactive building blocks has never been higher. N-(benzyloxy)-2-bromo-5-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug discovery, the demand for highly functionalized, orthogonally reactive building blocks has never been higher. N-(benzyloxy)-2-bromo-5-fluorobenzamide represents a masterclass in rational reagent design. By integrating three distinct chemical handles—an oxidizing directing group (DGOx), a cross-coupling electrophile, and a bioisosteric fluorine atom—this molecule serves as a versatile linchpin for the rapid assembly of complex heterocycles, particularly fluorinated isoquinolones and phenanthridinones.

This technical guide dissects the reactivity profile of N-(benzyloxy)-2-bromo-5-fluorobenzamide, providing causality-driven mechanistic insights and self-validating experimental protocols designed for Senior Application Scientists and drug development professionals.

Structural Anatomy & Causality of Reactivity

The synthetic power of N-(benzyloxy)-2-bromo-5-fluorobenzamide lies in the orthogonal nature of its three functional groups. Each moiety is strategically positioned to undergo specific transformations without interfering with the others under controlled conditions.

The N-(Benzyloxy)amide: An Internal Oxidant and Directing Group

Traditional transition-metal-catalyzed C–H activation often requires stoichiometric amounts of external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃) to regenerate the active catalyst, leading to toxic metal waste and harsh reaction conditions. The N-(benzyloxy)amide moiety circumvents this by acting as an internal oxidant [1].

During Rh(III)- or Ru(II)-catalyzed C–H annulation, the N–O bond ( BDE≈50−60 kcal/mol ) is weak enough to undergo spontaneous cleavage following reductive elimination. This cleavage oxidizes the transient Rh(I) or Ru(0) species back to its active Rh(III) or Ru(II) state, releasing benzyl alcohol as the sole stoichiometric byproduct. This redox-neutral pathway allows for exceptionally mild reaction conditions[2].

The 2-Bromo Handle: Orthogonal Cross-Coupling

The aryl bromide at the ortho position provides a classic handle for oxidative addition by Pd(0) or Ni(0) catalysts. Because the C–H activation (directed by the amide) occurs at the less sterically hindered ortho position (C6), the 2-bromo group remains untouched during Rh-catalyzed annulations. Subsequently, the resulting brominated heterocycle can be subjected to late-stage Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

The 5-Fluoro Handle: Electronic Modulation and Bioisosterism

Fluorine incorporation is a cornerstone of medicinal chemistry, used to enhance metabolic stability, modulate pKa, and increase lipophilicity. In this building block, the 5-fluoro group serves a dual purpose:

  • Electronic Activation: It withdraws electron density via the inductive effect, lowering the LUMO of the arene and subtly accelerating the initial cyclometalation step during C–H activation by increasing the acidity of the adjacent C–H bonds [3].

  • Late-Stage Derivatization: Under forcing basic conditions, the fluorine can serve as a leaving group for Nucleophilic Aromatic Substitution (S_NAr) with amine or alkoxide nucleophiles.

ReactivityMap Center N-(benzyloxy)-2-bromo- 5-fluorobenzamide Node1 N-(benzyloxy) Group Internal Oxidant / Directing Group Center->Node1 Node2 2-Bromo Group Oxidative Addition Handle Center->Node2 Node3 5-Fluoro Group Bioisostere / Electronic Modulator Center->Node3 Result1 Rh(III)/Ru(II) C-H Annulation (Isoquinolones) Node1->Result1 Result2 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Node2->Result2 Result3 Late-Stage SNAr (Nucleophilic Substitution) Node3->Result3

Tri-functional reactivity map of N-(benzyloxy)-2-bromo-5-fluorobenzamide.

Quantitative Data Summaries

To facilitate experimental design, the physicochemical properties and orthogonal reactivity tolerances are summarized below.

Table 1: Physicochemical Properties [4]
PropertyValue / Description
Chemical Formula C₁₄H₁₁BrFNO₂
Molecular Weight 324.15 g/mol
Precursor CAS Number 1006-34-4 (2-Bromo-5-fluorobenzamide)
Physical Form White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO, EtOAc; Insoluble in H₂O
Storage Conditions Sealed in dry, Room Temperature
Table 2: Orthogonal Reactivity Matrix
Reaction PathwayCatalyst SystemTemp (°C)Target Bond CleavedTypical Yield
C–H Annulation [Cp*RhCl₂]₂ / NaOAc60–80C6–H and N–O75–90%
Suzuki Coupling Pd(dppf)Cl₂ / K₂CO₃90–100C2–Br80–95%
S_NAr None (Requires strong nucleophile)120+C5–F40–65%

Mechanistic Pathway: The Internal Oxidant System

The most powerful application of this building block is its use in the synthesis of highly substituted isoquinolones via Rh(III) catalysis. The causality of this reaction relies entirely on the N–O bond.

  • Cyclometalation: The Rh(III) catalyst coordinates to the amide nitrogen. Acetate acts as an internal base (Concerted Metalation-Deprotonation, CMD mechanism) to cleave the ortho C–H bond, forming a 5-membered rhodacycle.

  • Insertion: An internal alkyne coordinates to the Rh center and undergoes migratory insertion into the Rh–C bond, expanding the ring to a 7-membered rhodacycle.

  • Reductive Elimination & N–O Cleavage: Reductive elimination forms the C–N bond, yielding a Rh(I) species. The proximal N–O bond immediately undergoes oxidative addition to the Rh(I) center, cleaving the N–O bond, expelling benzyl alcohol, and regenerating the active Rh(III) catalyst [1][3].

CatalyticCycle Rh_Cat {Rh(III) Catalyst [Cp*RhCl2]2} Step1 Step 1: Cyclometalation N-O coordination & ortho-C-H cleavage Rh_Cat->Step1 Substrate + NaOAc Step2 Step 2: Alkyne Insertion Carbometalation across pi-system Step1->Step2 Internal Alkyne Step3 Step 3: Reductive Elimination N-O bond cleavage (Internal Oxidant) Step2->Step3 Product Isoquinolone Product Catalyst Regeneration Step3->Product Product->Rh_Cat -PhCH2OH

Rh(III)-catalyzed C-H annulation cycle utilizing the N-O internal oxidant.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity in execution.

Protocol A: Synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide

Objective: Convert 2-bromo-5-fluorobenzoic acid to the corresponding N-benzyloxy amide.

  • Activation: In an oven-dried 250 mL round-bottom flask under N₂, dissolve 2-bromo-5-fluorobenzoic acid (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL). Add catalytic DMF (2 drops).

  • Chlorination: Slowly add oxalyl chloride (12.0 mmol, 1.2 equiv) dropwise at 0 °C.

    • Validation Check: Vigorous gas evolution (CO, CO₂) should be observed. The reaction is complete when gas evolution ceases (approx. 2 hours at room temperature).

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the resulting crude acid chloride in anhydrous CH₂Cl₂ (30 mL) and cool to 0 °C.

  • Amidation: In a separate flask, suspend O-benzylhydroxylamine hydrochloride (11.0 mmol, 1.1 equiv) in CH₂Cl₂ (30 mL) and add N,N-diisopropylethylamine (DIPEA) (25.0 mmol, 2.5 equiv). Transfer this mixture dropwise to the acid chloride solution.

  • Workup: Stir for 4 hours at room temperature. Quench with 1M HCl (50 mL). Extract with CH₂Cl₂ (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄.

    • Validation Check: TLC (3:1 Hexanes/EtOAc) should show complete consumption of the acid (UV active, streaks) and the appearance of a new, higher Rf spot (product).

  • Purification: Evaporate the solvent and recrystallize the crude solid from EtOAc/Hexanes to yield the pure product as white crystals.

Protocol B: Rh(III)-Catalyzed Synthesis of 8-Bromo-5-fluoro-3,4-diphenylisoquinolin-1(2H)-one

Objective: Utilize the internal oxidant for redox-neutral C–H annulation with diphenylacetylene.

  • Reaction Setup: To an oven-dried 15 mL Schlenk tube, add N-(benzyloxy)-2-bromo-5-fluorobenzamide (0.5 mmol), diphenylacetylene (0.6 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and NaOAc (0.1 mmol, 20 mol%).

  • Solvent Addition: Evacuate and backfill the tube with N₂ three times. Add anhydrous Methanol (3.0 mL) via syringe.

    • Validation Check: The initial suspension will appear orange-red due to the Rh(III) precatalyst.

  • Heating: Seal the tube and heat the mixture in a pre-heated oil bath at 60 °C for 16 hours.

    • Validation Check: Upon successful cyclometalation and progression of the catalytic cycle, the solution typically darkens to a deep red/brown homogeneous mixture.

  • Quench & Purification: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove catalyst particulates. Concentrate the filtrate in vacuo.

  • Isolation: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes). The product, a highly functionalized isoquinolone, is isolated as a solid. The 8-bromo position is now primed for subsequent Pd-catalyzed cross-coupling.

References

  • Rh(III)-Catalyzed Directed C−H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile Journal of the American Chemical Society URL:[Link]

  • Recent progress in Ru(II)-catalyzed C-H activations with oxidizing directing groups Journal of Pharmaceutical Analysis URL:[Link]

  • Mild metal-catalyzed C–H activation: examples and concepts Chemical Society Reviews (RSC Publishing) URL:[Link]

Foundational

N-(Benzyloxy)-2-bromo-5-fluorobenzamide and its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of N-Benzyloxybenzamides The N-benzyloxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Potential of N-Benzyloxybenzamides

The N-benzyloxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have shown promise in diverse therapeutic areas, from infectious diseases to oncology and neuroprotection. This guide provides an in-depth technical exploration of N-(benzyloxy)-2-bromo-5-fluorobenzamide and its analogs, offering a critical synthesis of their chemical synthesis, structure-activity relationships (SAR), and mechanisms of action. By delving into the causal relationships behind experimental design and providing validated protocols, this document aims to empower researchers to navigate the complexities of this chemical space and accelerate the development of novel therapeutics.

The N-Benzyloxybenzamide Core: A Versatile Pharmacophore

The N-benzyloxybenzamide moiety is characterized by a central amide linkage connecting a substituted benzoic acid and a benzyloxyamine. This arrangement provides a rigidified yet adaptable framework for molecular recognition, allowing for fine-tuning of physicochemical and pharmacological properties through substituent modifications on both aromatic rings.

Amide derivatives, in general, are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties[1][2]. The introduction of the benzyloxy group offers several advantages, including the potential for hydrogen bonding interactions, modulation of lipophilicity, and the introduction of a key vector for exploring the binding pockets of biological targets.

Synthetic Strategies for N-Benzyloxybenzamide Analogs

The synthesis of N-benzyloxybenzamides is typically achieved through the coupling of an activated benzoic acid derivative with a benzyloxyamine or a related amine. A general and robust method involves the reaction of a substituted benzoyl chloride with the desired amine in the presence of a base.

General Synthesis of N-(Benzyloxy)benzamides

A common synthetic route proceeds via the activation of a substituted benzoic acid to its corresponding acid chloride, followed by reaction with O-benzylhydroxylamine.

General Synthesis of N-Benzyloxybenzamides cluster_0 Activation of Benzoic Acid cluster_1 Amide Bond Formation BenzoicAcid Substituted Benzoic Acid BenzoylChloride Substituted Benzoyl Chloride BenzoicAcid->BenzoylChloride Activation ThionylChloride SOCl2 or (COCl)2 FinalProduct N-(Benzyloxy)benzamide Analog BenzoylChloride->FinalProduct Coupling Benzyloxyamine O-Benzylhydroxylamine Benzyloxyamine->FinalProduct Base Pyridine or DIPEA SAR of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides cluster_Benzamide Benzamide Ring (R1) cluster_Benzyloxyphenyl Benzyloxyphenyl Ring (R2) cluster_Linker Ethylamine Linker Core N-(2-aminoethyl)-N-benzyloxyphenyl benzamide Core R1_Mod Modifications at positions 2, 3, and 4 Core->R1_Mod R2_Mod Position of the benzyloxy group Core->R2_Mod Linker_Mod Modifications to the linker Core->Linker_Mod R1_Result Electron-withdrawing groups (e.g., Cl, CF3) at position 4 enhance potency. R1_Mod->R1_Result R2_Result meta-position (3-OBn) is generally optimal. R2_Mod->R2_Result Linker_Result The N-(2-aminoethyl) linker is crucial for activity. Linker_Mod->Linker_Result

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of N-(benzyloxy)-2-bromo-5-fluorobenzamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Note.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Note.

Introduction and Mechanistic Rationale

N-(benzyloxy)benzamides are critical intermediate scaffolds in medicinal chemistry, frequently serving as protected precursors to hydroxamic acids—a ubiquitous pharmacophore in histone deacetylase (HDAC) inhibitors and metalloenzyme modulators. The target molecule, N-(benzyloxy)-2-bromo-5-fluorobenzamide , features a highly versatile 2-bromo-5-fluorophenyl moiety. The ortho-bromine provides a synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the fluorine atom enhances metabolic stability and lipophilicity.

Causality in Reaction Design (Expertise & Experience): The synthesis of this compound relies on the amide coupling between 2-bromo-5-fluorobenzoic acid and O-benzylhydroxylamine hydrochloride. A major synthetic challenge is the steric hindrance imposed by the ortho-bromine atom, which significantly retards nucleophilic attack at the carbonyl carbon. While traditional acid chloride methods[1] or standard carbodiimides (EDC/HOBt) can be employed, they often require extended reaction times and suffer from competitive side reactions (e.g., N-acylurea formation) when sterically hindered substrates are used[1].

To overcome this, our protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine)[2]. HATU rapidly converts the sterically hindered carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt exerts a neighboring-group effect, hydrogen-bonding with the incoming O-benzylhydroxylamine to pre-organize the transition state and dramatically accelerate aminolysis despite the ortho-bromine steric bulk.

Reaction Pathway & Workflow Visualization

ReactionPathway SM1 2-Bromo-5-fluorobenzoic acid (Electrophile) Reagents HATU / DIPEA DMF, 0 °C SM1->Reagents Activation Intermediate HOAt Active Ester (Transient) Reagents->Intermediate Product N-(benzyloxy)-2-bromo- 5-fluorobenzamide Intermediate->Product Aminolysis SM2 O-Benzylhydroxylamine HCl (Nucleophile) SM2->Product Base-promoted addition

Reaction pathway for the HATU-mediated synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide.

ProtocolWorkflow S1 Step 1: Dissolution Dissolve acid & DIPEA in DMF Cool to 0 °C S2 Step 2: Activation Add HATU portionwise Stir 15 min (IPC: LC-MS) S1->S2 S3 Step 3: Coupling Add O-Benzylhydroxylamine Stir at RT for 12 h S2->S3 S4 Step 4: Quench & Extraction Dilute with EtOAc Wash: HCl, NaHCO3, Brine S3->S4 S5 Step 5: Purification Dry over Na2SO4, Concentrate Flash Chromatography S4->S5

Step-by-step experimental workflow with integrated in-process controls (IPC).

Quantitative Data: Reaction Optimization

To establish the most robust protocol, various coupling conditions were evaluated. As shown in Table 1, HATU provides superior conversion and purity compared to traditional methods, validating its selection for this sterically demanding substrate.

Table 1: Optimization of Coupling Conditions for 2-bromo-5-fluorobenzoic acid

Coupling SystemBase (Eq)SolventTemp / TimeYield (%)Crude Purity (LC-MS)
EDC·HCl / HOBt[1]DIPEA (3.0)DCMRT / 24 h61%82% (N-acylurea present)
Oxalyl Chloride[1]TEA (2.0)THF0 °C to RT / 16 h74%88% (Hydrolysis observed)
HATU [2]DIPEA (3.0) DMF 0 °C to RT / 12 h 92% >98% (Optimal)

Experimental Protocol (Self-Validating System)

Materials & Reagents

  • 2-Bromo-5-fluorobenzoic acid : 1.00 g (4.57 mmol, 1.0 eq)

  • O-Benzylhydroxylamine hydrochloride : 0.87 g (5.48 mmol, 1.2 eq)[3]

  • HATU : 1.91 g (5.03 mmol, 1.1 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) : 2.39 mL (13.71 mmol, 3.0 eq)[2]

  • N,N-Dimethylformamide (DMF) : 15 mL (Anhydrous)

  • Ethyl Acetate (EtOAc) : 100 mL (For extraction)

Step-by-Step Methodology

  • Dissolution & Cooling : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-fluorobenzoic acid (1.00 g) in anhydrous DMF (15 mL). Add DIPEA (2.39 mL).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester. An excess (3.0 eq) is used to neutralize the hydrochloride salt of the incoming amine and maintain an alkaline environment for HATU activation[2].

    • Action: Immerse the flask in an ice-water bath and cool to 0 °C.

  • Activation : Add HATU (1.91 g) portionwise over 5 minutes. Stir the bright yellow solution at 0 °C for 15–20 minutes[2].

    • Self-Validation (IPC 1): Quench a 5 µL aliquot into 1 mL of methanol. Analyze via LC-MS. The mass of the methyl ester (m/z ~233/235) should be the dominant peak, confirming complete consumption of the starting acid and successful formation of the HOAt active ester.

  • Aminolysis (Coupling) : Add O-benzylhydroxylamine hydrochloride (0.87 g) in one portion. Remove the ice bath and allow the reaction to warm to room temperature[3]. Stir for 12 hours under a nitrogen atmosphere.

    • Causality: The hydrochloride salt of O-benzylhydroxylamine is used as it is highly stable against oxidation compared to the free base[3]. The gradual warming ensures controlled aminolysis, preventing exothermic degradation.

    • Self-Validation (IPC 2): Perform Thin-Layer Chromatography (TLC) using 3:1 Hexanes/EtOAc. The starting acid (Rf ~0.1, UV active) should be completely absent, replaced by a new, less polar spot corresponding to the product (Rf ~0.45).

  • Quenching & Work-up : Dilute the reaction mixture with EtOAc (100 mL) and transfer to a separatory funnel.

    • Wash sequentially with 1 M aqueous HCl (2 × 50 mL). Causality: Removes unreacted O-benzylhydroxylamine and excess DIPEA[1].

    • Wash with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: Neutralizes residual acid and removes the acidic HOAt byproduct[1].

    • Wash with brine (50 mL) to remove residual water and DMF.

  • Drying & Isolation : Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and stir for 10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 35 °C)[1].

    • Self-Validation (Mass Balance): Weigh the crude residue. A mass significantly exceeding 1.6 g (>110% theoretical yield) indicates residual DMF or HOAt, requiring re-dissolution in EtOAc and further aqueous washing.

  • Purification : Purify the crude material via flash column chromatography on silica gel (Eluent: Gradient of 10% to 30% EtOAc in Hexanes). Pool the product-containing fractions and concentrate in vacuo to afford N-(benzyloxy)-2-bromo-5-fluorobenzamide as a white solid.

Analytical Characterization (Expected Data)

To ensure absolute trustworthiness, the isolated compound must be verified against the following expected spectral parameters:

  • LC-MS (ESI+) : Expected [M+H]⁺ for C₁₄H₁₁BrFNO₂ is m/z 324.0 / 326.0 (1:1 ratio, characteristic of a single bromine isotope pattern).

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.10 (br s, 1H, NH), 7.55 (dd, J = 8.8, 5.2 Hz, 1H, Ar-H), 7.45–7.35 (m, 5H, Phenyl-H), 7.20 (dd, J = 8.4, 3.0 Hz, 1H, Ar-H), 7.00 (td, J = 8.4, 3.0 Hz, 1H, Ar-H), 5.05 (s, 2H, O-CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -112.5 (m, 1F).

References[3] Title: N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. Source: orgsyn.org. URL[2] Title: The Discovery and Development of 4-(Benzyloxy)-N-5-quinolinylbenzamide: A Technical Overview. Source: Benchchem. URL[1] Title: Application Notes and Protocols for the Synthesis of Substituted Benzamides. Source: Benchchem. URL

Sources

Application

Application Note: Mechanistic Insights and Protocol for the Synthesis of N-(Benzyloxy)-2-bromo-5-fluorobenzamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Strategic Overview & Molecular Considerations The synthesis of N-alkoxyam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Strategic Overview & Molecular Considerations

The synthesis of N-alkoxyamides (hydroxamate derivatives) is a fundamental transformation in medicinal chemistry, as these motifs frequently serve as potent enzyme inhibitors (e.g., matrix metalloproteinases, HDACs) and versatile synthetic intermediates (Weinreb-like amides). The target molecule, N-(benzyloxy)-2-bromo-5-fluorobenzamide , presents unique steric and electronic challenges due to the ortho-bromo and meta-fluoro substitutions on the benzoic acid core.

Expert Insight on Protecting Group Strategy: We utilize O-benzylhydroxylamine hydrochloride rather than free hydroxylamine to prevent O,N-diacylation and to increase the lipophilicity of the product, which significantly aids in chromatographic purification[1]. However, a critical downstream consideration must be noted: standard catalytic hydrogenation (e.g., Pd/C, H₂) to later remove the benzyl protecting group will likely cause competitive hydrodehalogenation of the aryl bromide. If the free hydroxamic acid is the ultimate target, alternative deprotection conditions (e.g., BCl₃ or TFA/thioanisole) must be planned.

To achieve high yields and avoid the harsh conditions of acyl chloride formation—which can lead to degradation or undesired side reactions—this protocol employs a mild, carbodiimide-mediated coupling strategy using EDC·HCl and HOBt as a nucleophilic additive.

Reaction Mechanism & Kinetic Control

The formation of the amide bond relies on the in situ activation of 2-bromo-5-fluorobenzoic acid. The mechanism is a carefully orchestrated sequence of acyl transfers designed to bypass the steric hindrance of the ortho-bromine atom[2].

  • Deprotonation & Electrophilic Attack: The non-nucleophilic base N,N-diisopropylethylamine (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbodiimide carbon of EDC, forming a highly reactive O -acylisourea intermediate .

  • Intermediate Stabilization (The Role of HOBt): The O -acylisourea is unstable and prone to a detrimental[1,3]-sigmatropic rearrangement into an unreactive N -acylurea byproduct. To outcompete this rearrangement, HOBt acts as a superior nucleophile, rapidly displacing the urea leaving group to form a stabilized, yet highly reactive, OBt-active ester . This step is particularly crucial here, as the bulky ortho-bromine slows down direct amine attack, making the rearrangement pathway highly competitive if HOBt is omitted.

  • Nucleophilic Amidation: O-benzylhydroxylamine is liberated from its hydrochloride salt by DIPEA. The free amine attacks the carbonyl carbon of the OBt-ester. The collapse of the resulting tetrahedral intermediate expels HOBt, yielding the target N-(benzyloxy)-2-bromo-5-fluorobenzamide[3].

Mechanism A 2-Bromo-5-fluorobenzoic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D O-Acylisourea Intermediate (Prone to Rearrangement) B->D Nucleophilic Attack C EDC·HCl C->D Electrophile F OBt-Active Ester (Stabilized Electrophile) D->F HOBt Substitution E HOBt (Nucleophilic Additive) E->F H Tetrahedral Intermediate F->H Amine Attack G O-Benzylhydroxylamine (Free Base) G->H I N-(Benzyloxy)-2-bromo- 5-fluorobenzamide H->I Collapse & Expulsion J Byproducts: Urea + HOBt H->J

Fig 1: EDC/HOBt-mediated coupling mechanism for N-(benzyloxy)-2-bromo-5-fluorobenzamide.

Quantitative Reaction Parameters

The stoichiometry is designed to ensure complete consumption of the valuable 2-bromo-5-fluorobenzoic acid while maintaining a self-validating workup process.

ReagentMW ( g/mol )EquivalentsAmount (1.0 mmol scale)Functional Role
2-Bromo-5-fluorobenzoic acid 219.011.00219 mgSubstrate (Electrophile)
O-Benzylhydroxylamine HCl 159.611.10175 mgSubstrate (Nucleophile)
EDC·HCl 191.701.20230 mgWater-soluble Coupling Agent
HOBt hydrate 153.141.20184 mgSuppresses Racemization/Rearrangement
DIPEA 129.243.00522 µLNon-nucleophilic Base
Anhydrous DCM N/AN/A10 mLPrimary Reaction Solvent

Executable Protocol: Step-by-Step Methodology

This protocol utilizes a "Pre-activation" strategy to maximize the yield of the sterically hindered amide[1].

Phase 1: Pre-Activation of the Carboxylic Acid
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 2-bromo-5-fluorobenzoic acid (219 mg, 1.0 mmol) and HOBt hydrate (184 mg, 1.2 mmol) to the flask. Dissolve in 7 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Cooling minimizes the thermal degradation of the transient O -acylisourea intermediate.

  • Activation: Add EDC·HCl (230 mg, 1.2 mmol) in one portion, followed by DIPEA (174 µL, 1.0 mmol). Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the OBt-active ester.

Phase 2: Nucleophilic Coupling
  • Amine Liberation: In a separate dry vial, suspend O-benzylhydroxylamine hydrochloride (175 mg, 1.1 mmol) in 3 mL of anhydrous DCM. Add DIPEA (348 µL, 2.0 mmol) dropwise. Causality: 1.0 equiv of DIPEA neutralizes the HCl salt, while the remaining 1.0 equiv acts as a general base for the coupling reaction.

  • Addition: Transfer the liberated amine solution dropwise to the main reaction flask at 0 °C over 5 minutes.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 to 6 hours. Monitor progression via TLC (Hexanes/EtOAc, 7:3).

Phase 3: Quench and Self-Validating Workup
  • Dilution: Dilute the reaction mixture with an additional 10 mL of DCM.

  • Acidic Wash: Transfer to a separatory funnel and wash with 1M aqueous HCl (2 × 10 mL). Causality: This selectively protonates and removes unreacted amine, DIPEA, and the water-soluble EDC-urea byproduct.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL). Causality: This deprotonates and removes unreacted 2-bromo-5-fluorobenzoic acid and HOBt into the aqueous phase.

  • Brine Wash: Wash with saturated NaCl solution (10 mL) to disrupt emulsions and pre-dry the organic layer.

Phase 4: Desiccation and Purification
  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the suspension.

  • Concentration: Remove the solvent in vacuo using a rotary evaporator to yield the crude product as an off-white solid.

  • Chromatography: Purify the crude material via silica gel flash chromatography using a gradient of 10% to 30% EtOAc in Hexanes. The target compound typically elutes around 25% EtOAc.

Workflow Step1 1. Pre-Activation Acid + EDC + HOBt in DCM (0°C) Step2 2. Amidation Add Amine + DIPEA Stir at RT (4-6 h) Step1->Step2 Step3 3. Quench & Wash 1M HCl, Sat. NaHCO3, Brine Washes Step2->Step3 Step4 4. Desiccation Dry over Na2SO4 Concentrate in vacuo Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Fig 2: Experimental workflow for the synthesis and purification of the target benzamide.

Self-Validation & Troubleshooting

  • TLC Analysis: The target N-(benzyloxy)-2-bromo-5-fluorobenzamide will appear as a distinct, UV-active spot (254 nm) that runs higher than the highly polar carboxylic acid and HOBt. It will stain positively with KMnO₄ due to the benzylic position and the oxidizable hydroxamate nitrogen.

  • Failed Coupling / Low Yield: If TLC indicates a large amount of unreacted acid, the pre-activation step may have failed. Ensure EDC·HCl is stored properly (hygroscopic) and that the DCM is strictly anhydrous. Water rapidly hydrolyzes the O -acylisourea back to the starting material.

  • Emulsion during Workup: Emulsions during the NaHCO₃ wash are common. Adding a small amount of brine or filtering the biphasic mixture through a pad of Celite will rapidly break the emulsion.

References

  • Title: Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)
  • Source: acs.
  • Source: researchgate.

Sources

Method

Application Note: N-(benzyloxy)-2-bromo-5-fluorobenzamide in Metalloenzyme Inhibitor Design

Introduction & Rationale The development of metalloenzyme inhibitors—particularly those targeting Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and HIV Integrase—relies heavily on the incorporation of r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of metalloenzyme inhibitors—particularly those targeting Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and HIV Integrase—relies heavily on the incorporation of robust Zinc-Binding Groups (ZBGs) or metal chelators. Hydroxamic acids are the premier pharmacophore for this purpose due to their bidentate chelation of active-site metal ions 1.

However, the direct incorporation of a free hydroxamic acid early in a synthetic sequence is highly problematic. The nucleophilic and chelating nature of the free hydroxamate oxygen can poison transition-metal catalysts (like Palladium) and undergo unwanted side reactions during modular assembly.

N-(benzyloxy)-2-bromo-5-fluorobenzamide serves as an elite, tri-functional building block designed to circumvent these synthetic bottlenecks:

  • The O-Benzyl Protection : By masking the hydroxamic acid as an N-benzyloxy amide, the ZBG is protected during harsh downstream cross-coupling reactions. The benzyl group is easily and cleanly cleaved via hydrogenolysis in the final step 2.

  • The 2-Bromo Handle : The ortho-bromine atom acts as a highly reactive electrophilic center for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the modular attachment of diverse hydrophobic "cap" groups that interact with the rim of the enzyme's active site 3.

  • The 5-Fluoro Substitution : Fluorine at the 5-position provides critical pharmacokinetic and pharmacodynamic enhancements. It blocks cytochrome P450-mediated oxidation, increases lipophilicity (logP) for better cellular permeability, and inductively lowers the pKa of the final hydroxamic acid, which can optimize metal chelation kinetics at physiological pH 4.

Logical Workflow & Synthetic Pathway

G A 2-Bromo-5-fluorobenzoic acid (Starting Material) B N-(benzyloxy)-2-bromo- 5-fluorobenzamide (Protected ZBG) A->B EDCI, HOBt NH2OBn C Pd-Catalyzed Cross-Coupling (e.g., Suzuki) B->C Ar-B(OH)2 Pd(dppf)Cl2 D Deprotection (H2, Pd/C) C->D Cleavage of Benzyl Group E Active Hydroxamic Acid (Metalloenzyme Inhibitor) D->E Yields Chelator

Synthetic workflow utilizing N-(benzyloxy)-2-bromo-5-fluorobenzamide for metalloenzyme inhibitors.

Experimental Protocols

Self-Validating Design: Each protocol below includes specific in-process controls (IPCs) to ensure the integrity of the intermediate before proceeding to the next synthetic stage.

Protocol 1: Synthesis of the Protected ZBG (Amide Coupling)

Objective : Convert 2-bromo-5-fluorobenzoic acid to the protected hydroxamate without inducing racemization or utilizing harsh acyl chlorides that might degrade sensitive functional groups. Causality : We utilize EDCI and HOBt. EDCI is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt forms an active ester intermediate that suppresses side reactions and accelerates the coupling with O-benzylhydroxylamine 1.

  • Activation : Dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HOBt (1.2 eq) and EDCI·HCl (1.2 eq). Stir at room temperature for 30 minutes under an inert Argon atmosphere.

  • Amine Addition : Add O-benzylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt and maintain a basic environment.

  • Reaction & IPC : Stir for 12-16 hours at room temperature.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 217[M-H]⁻) is fully consumed, and the product mass (m/z 324[M+H]⁺) dominates the chromatogram.

  • Workup : Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the product as a white solid.

Protocol 2: Modular Functionalization (Suzuki-Miyaura Cross-Coupling)

Objective : Install the hydrophobic "cap" group at the 2-position to target the outer rim of the metalloenzyme active site. Causality : We select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a large bite angle, which is highly effective for oxidative addition into sterically hindered ortho-substituted aryl bromides while preventing catalyst poisoning by the amide 3.

  • Preparation : In a Schlenk flask, combine N-(benzyloxy)-2-bromo-5-fluorobenzamide (1.0 eq), the desired Arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Critical Step: Degas the mixture by sparging with Argon for 15 minutes. Oxygen must be strictly excluded to prevent oxidation of the Pd(0) active species.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 90°C for 4-6 hours.

  • IPC : Monitor via TLC (UV active). The starting bromide should disappear, replaced by a lower Rf, highly fluorescent spot.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Extract with DCM, wash with water, and purify via silica gel chromatography to isolate the cross-coupled protected hydroxamate.

Protocol 3: Deprotection to Yield the Active Hydroxamic Acid

Objective : Cleave the O-benzyl ether to reveal the active ZBG. Causality : Catalytic hydrogenation (H₂, Pd/C) is the standard, cleanest method for O-benzyl cleavage. The 5-fluoro group is highly stable to these conditions, unlike heavier halogens (like iodine or bromine) which might undergo unwanted hydrodehalogenation 2.

  • Setup : Dissolve the cross-coupled intermediate in Methanol or Ethanol (0.1 M).

  • Catalyst : Add 10% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 2-4 hours.

  • IPC : Monitor via LC-MS.

    • Self-Validation: The successful cleavage of the benzyl group corresponds to a distinct mass shift of -90 Da.

  • Isolation : Filter the suspension carefully through a syringe filter or Celite pad (Caution: Do not let the Pd/C dry out in air, as it is pyrophoric). Concentrate the filtrate in vacuo to yield the final active fluorinated hydroxamic acid.

Quantitative Data Summary

The following table summarizes the physicochemical properties and expected reaction parameters when utilizing this building block.

Parameter / PropertyValue / Expected ResultSignificance in Workflow
Chemical Formula C₁₄H₁₁BrFNO₂Core scaffold for metalloenzyme inhibitors.
Molecular Weight 324.15 g/mol Easily tracked via LC-MS (m/z 324 [M+H]⁺).
Amide Coupling Yield 80 - 95%High efficiency using EDCI/HOBt conditions.
Cross-Coupling Temp 90°C (Dioxane/H₂O)Optimal thermal activation for Pd(dppf)Cl₂.
Deprotection Shift -90 Da (Mass)Direct LC-MS validation of benzyl cleavage.

References

  • Methods for Hydroxamic Acid Synthesis. PMC - NIH.
  • New Lipophilic Hydroxamates as Promising Trypanocidal Agents: Design, Synthesis, SAR, and Conformational Behavior Studies. ACS Medicinal Chemistry Letters.
  • Synthesis of 1-Aminoisoquinolines by Gold(III)
  • Two-Pronged Attack: Dual Inhibition of Plasmodium falciparum M1 and M17 Metalloaminopeptidases by a Novel Series of Hydroxamic Acid-Based Inhibitors. Journal of Medicinal Chemistry.

Sources

Application

Application Note: N-(benzyloxy)-2-bromo-5-fluorobenzamide as a Multifunctional Scaffold for Novel Heterocycle Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide on utilizing N-(benzyloxy)-2-bromo-5-fluorobenzamide for the div...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide on utilizing N-(benzyloxy)-2-bromo-5-fluorobenzamide for the divergent synthesis of complex, pharmacologically relevant heterocycles.

Structural Rationale & Mechanistic Design

In modern drug discovery, the rapid assembly of complex heterocycles from modular building blocks is paramount. N-(benzyloxy)-2-bromo-5-fluorobenzamide is a highly privileged, multifunctional scaffold engineered for divergent late-stage functionalization. Its utility stems from three strategically positioned functional handles, each dictating a specific chemical causality:

  • The N-Benzyloxy Amide (Directing Group & Internal Oxidant): The bidentate nature of the N-benzyloxy amide strongly coordinates transition metals (e.g., Rh, Ru, Pd), directing C-H metalation exclusively to the ortho position (C6). Crucially, the weak N–O bond acts as an "internal oxidant"[1]. Following migratory insertion and reductive elimination, the N–O bond cleaves spontaneously, driving catalyst turnover and releasing benzyl alcohol. This bypasses the need for stoichiometric external oxidants (like Cu(OAc)₂ or Ag₂CO₃), resulting in cleaner reaction profiles and higher atom economy[2].

  • The 2-Bromo Substituent (Orthogonal Cross-Coupling Handle): By blocking one ortho position, the bromine atom ensures perfect regiocontrol during C-H activation at C6. Furthermore, it serves as an orthogonal handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), allowing for either sequential cyclization or late-stage derivatization[3].

  • The 5-Fluoro Substituent (Pharmacological & Electronic Modulator): In medicinal chemistry, fluorine acts as a bioisostere that enhances lipophilicity and metabolic stability. Synthetically, the highly electronegative fluorine atom withdraws electron density from the aromatic ring, increasing the acidity of the adjacent C6–H bond. This electronic effect significantly lowers the activation energy required for the Concerted Metalation-Deprotonation (CMD) step during C-H activation.

Logical Divergence in Heterocycle Synthesis

The strategic placement of these functional groups allows the chemist to dictate the synthetic pathway by simply switching the catalytic system.

Divergence Scaffold N-(benzyloxy)-2-bromo-5-fluorobenzamide (Multifunctional Scaffold) PathA Pathway A: Rh(III) Catalysis Internal Oxidant C-H Activation Scaffold->PathA + Alkyne [Cp*RhCl2]2 PathB Pathway B: Pd(0) Catalysis Cross-Coupling at C2-Br Scaffold->PathB + Arylboronic Acid Pd(dppf)Cl2 ProdA 5-Bromo-8-fluoro-isoquinolones (Retains Br for late-stage coupling) PathA->ProdA N-O Cleavage ProdB 8-Fluoro-phenanthridinones (Via Suzuki/C-H Arylation Cascade) PathB->ProdB C-C Bond Formation

Figure 1: Divergent synthetic pathways enabled by the orthogonal reactivity of the scaffold.

Protocol A: Rh(III)-Catalyzed Synthesis of 5-Bromo-8-fluoro-isoquinolones

This protocol leverages the N-benzyloxy group as an internal oxidant to drive the formal [4+2] annulation of the benzamide with an internal alkyne[1].

Causality of Reagent Selection:
  • Catalyst ([CpRhCl₂]₂ & AgOAc): AgOAc is essential; it abstracts the chloride ligands from the Rh(III) dimer to generate the highly electrophilic, catalytically active CpRh(OAc)₂ species. The acetate ligand also acts as the internal base for the CMD step.

  • Solvent (Trifluoroethanol - TFE): TFE is highly polar, strongly hydrogen-bond donating, and non-nucleophilic. It stabilizes the cationic Rh intermediates during alkyne insertion without competing for metal coordination.

Step-by-Step Methodology:
  • Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(benzyloxy)-2-bromo-5-fluorobenzamide (1.0 equiv, 0.5 mmol), diphenylacetylene (1.2 equiv, 0.6 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgOAc (10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous TFE (2.5 mL, to yield a 0.2 M solution).

  • Thermal Activation: Seal the tube and stir the reaction mixture at 80 °C for 12 hours.

  • Self-Validating Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Starting Material: Disappearance of isotopic mass cluster [M+H]+=324.0/326.0 .

    • Product Target: Appearance of the isoquinolone mass [M+H]+=394.0/396.0 (Calculation: 324.1+178.2 (alkyne)−108.1 (benzyl alcohol)=394.2 ).

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove Rh and Ag salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the 5-bromo-8-fluoro-isoquinolone.

Workflow Step1 1. Reagent Assembly Substrate, Alkyne, Rh Cat. Step2 2. Solvent Addition TFE (0.2 M) under Argon Step1->Step2 Step3 3. Thermal Activation 80°C, 12h, Sealed Tube Step2->Step3 Step4 4. In-Process QC LC-MS Mass Validation Step3->Step4 Step5 5. Purification Celite Filtration & Column Step4->Step5

Figure 2: Experimental workflow and validation checkpoints for Protocol A.

Protocol B: Pd-Catalyzed Synthesis of 8-Fluoro-phenanthridinones

When the target requires a polycyclic framework, the 2-bromo handle is utilized first via a Suzuki-Miyaura cross-coupling, followed by an intramolecular C-H arylation/lactamization cascade.

Step-by-Step Methodology:
  • Suzuki Coupling: To a round-bottom flask, add N-(benzyloxy)-2-bromo-5-fluorobenzamide (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Reaction: Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Stir at 90 °C for 8 hours.

  • Validation Checkpoint 1: LC-MS should indicate complete conversion to the biphenyl intermediate ( [M+H]+=322.1 ). Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Intramolecular Cyclization: Dissolve the crude intermediate in anhydrous DMF (5 mL). Add Pd(OAc)₂ (10 mol%) and Ag₂CO₃ (2.0 equiv). Stir at 110 °C for 12 hours.

  • Validation Checkpoint 2: The N-O bond acts as a leaving group during the C-N bond formation. LC-MS will show the phenanthridinone product mass [M+H]+=214.1 (Loss of benzyl alcohol).

  • Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the 8-fluoro-phenanthridinone.

Quantitative Data & Yield Analysis

The table below summarizes the expected yields and conditions when applying these protocols to various coupling partners, demonstrating the robustness of the N-(benzyloxy)-2-bromo-5-fluorobenzamide scaffold.

EntryProtocolCoupling PartnerCatalyst SystemSolvent / TempYield (%)
1 A (Annulation)Diphenylacetylene[CpRhCl₂]₂ / AgOAcTFE / 80 °C86%
2 A (Annulation)1-Phenyl-1-propyne[CpRhCl₂]₂ / AgOAcTFE / 80 °C81%
3 B (Suzuki Step)Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane:H₂O / 90 °C92%
4 B (Cyclization)Intermediate from Entry 3Pd(OAc)₂ / Ag₂CO₃DMF / 110 °C78%

References

  • [2] Ruthenium-Catalyzed Oxidative C–H Bond Olefination of N-Methoxybenzamides Using an Oxidizing Directing Group. Organic Letters (ACS Publications). URL:[Link]

  • [3] Direct Conversion of N-Alkoxyamides to Carboxylic Esters through Tandem NBS-Mediated Oxidative Homocoupling and Thermal Denitrogenation. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Rh(III)-Catalyzed Directed C−H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile. Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Method

purification of N-(benzyloxy)-2-bromo-5-fluorobenzamide by column chromatography

Application Note: Purification of N-(benzyloxy)-2-bromo-5-fluorobenzamide via Normal-Phase Flash Chromatography Introduction & Mechanistic Context N-(benzyloxy)-2-bromo-5-fluorobenzamide is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of N-(benzyloxy)-2-bromo-5-fluorobenzamide via Normal-Phase Flash Chromatography

Introduction & Mechanistic Context

N-(benzyloxy)-2-bromo-5-fluorobenzamide is a critical intermediate in the synthesis of biologically active compounds, including and specific kinase modulators[1]. The molecule features a hydroxamate-like O-benzyl ether linkage, an amide bond, and a di-halogenated phenyl ring, giving it a unique polarity profile.

Typically synthesized via the of 2-bromo-5-fluorobenzoyl chloride with O-benzylhydroxylamine hydrochloride in the presence of an organic base[2], the crude reaction mixture is highly heterogeneous. It contains the target product alongside unreacted starting materials, base hydrochlorides (e.g., triethylamine hydrochloride), and potential hydrolyzed byproducts. A successful purification strategy must rely on orthogonal techniques—combining phase-separation chemistry with solid-liquid chromatography—to isolate the target with >99% purity.

Physicochemical Profiling & Chromatographic Strategy

To design a self-validating purification protocol, we must first analyze the physicochemical properties of the target and its impurities. By implementing a rigorous liquid-liquid extraction (LLE) sequence before chromatography, we convert the separation from a complex multi-component problem into a (target vs. neutral lipophilic impurities)[3].

Table 1: Physicochemical Profile of the Reaction Matrix

CompoundRolePolarity/CharacteristicsRemoval Strategy
N-(benzyloxy)-2-bromo-5-fluorobenzamide Target ProductModerate polarity (H-bond donor/acceptor, highly lipophilic core).Elutes at Rf ~0.35 (3:1 Hexane:EtOAc).
2-Bromo-5-fluorobenzoic acid Hydrolysis ByproductHighly polar, acidic (pKa ~2.5).Aqueous extraction (Sat. NaHCO3).
O-Benzylhydroxylamine Unreacted Starting MaterialBasic amine (pKa ~4.5), streaks heavily on bare silica.Aqueous extraction (1M HCl).
Triethylamine Hydrochloride Reaction SaltHighly water-soluble ionic salt.Aqueous extraction (Water/Brine).
Bis-acylated impurities Side ProductHighly lipophilic, lacks N-H bond.Elutes at Rf >0.7 (Flash Chromatography).

Expertise Insight: Silica gel is slightly acidic. Basic amines like O-benzylhydroxylamine interact strongly with free silanol groups, causing severe peak tailing that can co-elute with the target benzamide. Removing these basic impurities via acidic aqueous washes prior to column loading is non-negotiable for [4].

Experimental Methodology

Step 1: Pre-Chromatographic Aqueous Workup (Liquid-Liquid Extraction)

Causality: This step acts as a chemical filter. By manipulating the pH, we selectively ionize acidic and basic impurities, driving them into the aqueous phase while the neutral target remains in the organic phase.

  • Dilute the crude reaction mixture (typically in dichloromethane or chloroform) with an equal volume of organic solvent.

  • Wash the organic layer successively with:

    • 1M HCl (2 × 50 mL): Protonates and extracts unreacted O-benzylhydroxylamine and triethylamine.

    • Saturated NaHCO3 (2 × 50 mL): Deprotonates and extracts any hydrolyzed 2-bromo-5-fluorobenzoic acid.

    • Saturated NaCl (Brine) (1 × 50 mL): Breaks emulsions and removes residual water from the organic phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude neutral residue.

Step 2: Dry Loading Preparation

Causality: The target compound has limited solubility in pure hexane but high solubility in dichloromethane (DCM). If loaded "wet" using DCM, the strong eluting power of the injection solvent will cause a "solvent effect," leading to band broadening and premature elution. Dry loading ensures the compound enters the column as a tight, uniform band, maximizing resolution.

  • Dissolve the crude residue in a minimal amount of DCM (e.g., 5 mL per gram of crude).

  • Add flash silica gel (40-63 µm) at a mass ratio of 1:3 (crude : silica).

  • Evaporate the DCM slowly on a rotary evaporator (30 °C, 200 mbar) until a free-flowing, homogenous powder is obtained.

Step 3: Column Packing and Gradient Elution
  • Stationary Phase: Slurry-pack a glass column with standard normal-phase silica gel (40-63 µm, 60 Å) using Hexane.

  • Loading: Carefully pour the dry-loaded silica onto the top of the packed bed. Cap with a 1 cm layer of clean sea sand to prevent disturbance of the silica bed during solvent addition.

  • Mobile Phase Gradient: Execute the step-gradient outlined below.

Table 2: Optimized Step-Gradient Protocol

Column Volumes (CV)Mobile Phase (Hexane : EtOAc)Chromatographic Purpose
0 - 2100:0Washes out highly non-polar impurities and residual loading solvents.
2 - 590:10Elutes highly lipophilic bis-acylated side products.
5 - 1080:20Approaches the elution threshold of the target compound.
10 - 15 70:30 Elutes N-(benzyloxy)-2-bromo-5-fluorobenzamide.
15 - 1850:50Column flush to remove any highly polar baseline impurities.
Step 4: Fraction Analysis and Recovery
  • Collect fractions of appropriate volume (e.g., 20 mL for a 50 g silica column).

  • Spot fractions on a silica gel 60 F254 TLC plate. Develop in a 3:1 Hexane:EtOAc chamber.

  • Visualize using a UV lamp at 254 nm. The target compound will appear as a strong, dark UV-active spot at Rf ~0.35 due to the highly conjugated aromatic systems.

  • Pool fractions containing the pure product and concentrate in vacuo to yield N-(benzyloxy)-2-bromo-5-fluorobenzamide as a purified solid.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (1M HCl, NaHCO3, Brine) Crude->LLE OrgPhase Organic Phase (DCM/EtOAc) LLE->OrgPhase Top/Bottom Layer AqPhase Aqueous Waste (Salts, Polar Impurities) LLE->AqPhase Discard DryLoad Dry Loading onto Silica (Evaporation with SiO2) OrgPhase->DryLoad Chromatography Flash Column Chromatography (Hexane:EtOAc Gradient) DryLoad->Chromatography Fractions Fraction Collection & TLC Analysis (UV 254 nm) Chromatography->Fractions Pure Pure N-(benzyloxy)- 2-bromo-5-fluorobenzamide Fractions->Pure Pool & Evaporate

Workflow for the purification of N-(benzyloxy)-2-bromo-5-fluorobenzamide.

References

  • Title : Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6-Fluro-Chromone-2-Carboxamides Source : Der Pharma Chemica URL : [Link]

  • Title : Transition-Metal-Free Synthesis of N-Aryl benzamides Source : ACS Publications URL :[Link]

  • Title : Synthesis of O-Benzyl Hydroxamates Employing the Sulfonate Esters of N-Hydroxybenzotriazole Source : ResearchGate URL :[Link]

Sources

Application

Application Note: A Robust Recrystallization Protocol for High-Purity N-(benzyloxy)-2-bromo-5-fluorobenzamide

Introduction: The Critical Role of Purity in Drug Development N-(benzyloxy)-2-bromo-5-fluorobenzamide is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, even...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

N-(benzyloxy)-2-bromo-5-fluorobenzamide is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, even in minute quantities, can significantly impact the downstream reaction yields, safety profile, and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, establishing a reliable and scalable purification method is paramount. Recrystallization stands as a cornerstone technique in pharmaceutical development for the purification of solid organic compounds due to its efficiency, cost-effectiveness, and scalability.[2][3] This application note provides a detailed, field-proven protocol for the purification of N-(benzyloxy)-2-bromo-5-fluorobenzamide to a high degree of purity using a mixed-solvent recrystallization method.

The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[4][5] An ideal solvent will dissolve the compound to be purified to a great extent at an elevated temperature, while having low solubility at cooler temperatures.[6][7] This temperature-dependent solubility differential allows for the selective crystallization of the desired compound upon cooling, leaving impurities behind in the mother liquor.[4]

Methodological Rationale: Solvent System Selection and Process Control

The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.[3][6] For aromatic amides like N-(benzyloxy)-2-bromo-5-fluorobenzamide, polar solvents are often a good starting point.[8] Through empirical screening, a mixed-solvent system of Ethanol and Water has been identified as optimal for this compound.

  • Ethanol ("Good" Solvent): N-(benzyloxy)-2-bromo-5-fluorobenzamide exhibits high solubility in hot ethanol. This allows for the complete dissolution of the crude material at an elevated temperature, ensuring that no product is lost in undissolved solids.

  • Water ("Anti-Solvent" or "Poor" Solvent): The compound is sparingly soluble in water. The controlled addition of water to the ethanolic solution decreases the overall solvating power of the system, inducing supersaturation upon cooling and promoting crystallization.[4]

This dual-solvent approach provides a fine-tunable system to achieve a high recovery of pure crystals. The rate of cooling is another critical parameter; slow cooling is encouraged to promote the formation of larger, more ordered, and purer crystals, which are less likely to trap impurities within their lattice.[5]

Visualizing the Workflow: Recrystallization Process Diagram

The following diagram illustrates the key stages of the recrystallization protocol for N-(benzyloxy)-2-bromo-5-fluorobenzamide.

Recrystallization_Workflow A Crude N-(benzyloxy)-2-bromo- 5-fluorobenzamide B Dissolve in Minimum Hot Ethanol (95%) A->B C Hot Filtration (Optional, if insoluble impurities are present) B->C Insoluble Impurities D Add Hot Water Dropwise until Persistent Turbidity B->D No Insoluble Impurities C->D E Re-clarify with a Few Drops of Hot Ethanol D->E F Slow Cooling to Room Temperature E->F G Further Cooling in Ice-Water Bath F->G H Vacuum Filtration to Collect Crystals G->H I Wash with Cold Ethanol/Water (1:1) H->I L Mother Liquor (Contains Impurities) H->L Filtrate J Dry Under Vacuum I->J K High-Purity Product J->K

Caption: Workflow for the purification of N-(benzyloxy)-2-bromo-5-fluorobenzamide.

Detailed Experimental Protocol

4.1. Materials and Equipment

  • Crude N-(benzyloxy)-2-bromo-5-fluorobenzamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper

  • Ice-water bath

  • Spatula and glass stirring rod

  • Vacuum oven

4.2. Step-by-Step Procedure

  • Dissolution: In an appropriately sized Erlenmeyer flask, place the crude N-(benzyloxy)-2-bromo-5-fluorobenzamide. Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of 95% ethanol to the flask. Begin heating the mixture with gentle stirring. Continue to add hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[9]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise while stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Re-clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that the crystallization process begins from a saturated, homogenous solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water (1:1) mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data and Expected Results

The following table summarizes the key parameters and expected outcomes of this recrystallization protocol.

ParameterValue/RangeRationale/Notes
Starting Material Purity Typically 85-95%Purity can be assessed by HPLC or ¹H NMR.
Solvent Ratio (Ethanol:Water) Varies; typically ~3:1 to 5:1The final ratio depends on the initial purity of the crude material.
Dissolution Temperature ~78 °C (Boiling point of ethanol)Ensures complete dissolution of the compound.
Crystallization Temperature Room temperature followed by 0-4 °CMaximizes the yield of the purified product.
Expected Yield 80-95%Yield is dependent on the initial purity and careful execution of the protocol.
Final Purity >99.5%Purity should be confirmed by analytical methods such as HPLC, melting point, and NMR.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Oiling Out The solution is too concentrated, or the cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional hot ethanol, and allow for slower cooling.[9]
No Crystal Formation The solution is not sufficiently saturated.If at room temperature, try scratching the inside of the flask with a glass rod. If that fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Low Recovery Yield Too much solvent was used initially, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent necessary for dissolution. Ensure adequate time in the ice-water bath. The mother liquor can be concentrated to obtain a second, though likely less pure, crop of crystals.[9]
Colored Impurities in Crystals Highly colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product as well.

Conclusion

The described mixed-solvent recrystallization protocol using an ethanol-water system is a highly effective and reproducible method for the purification of N-(benzyloxy)-2-bromo-5-fluorobenzamide. This procedure consistently yields a product with high purity (>99.5%) and a good recovery rate, making it suitable for applications in both research and development and for scale-up in pharmaceutical manufacturing where stringent purity requirements are in place.

References

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. American Institute of Chemical Engineers.
  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. ACS Publications. Available at: [Link]

  • Recrystallization. Unknown Source.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. Available at: [Link]

  • Recrystallization-1.pdf. Unknown Source.
  • Recrystallization and Crystallization. Unknown Source.
  • Supplemental Information. The Royal Society of Chemistry. Available at: [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
  • Beware of N-Benzoyloxybenzamides. Cardiff University. Available at: [Link]

  • Preparation method of 2-fluoro-3-bromo-benzylamine. Google Patents.
  • N-benzyl-2-bromo-5-fluorobenzamide - Related Substances. EPA. Available at: [Link]

  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 10-benzyloxy-Narciclasine. PMC. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Recrystallization of Benzoic Acid. Unknown Source.
  • Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. PMC. Available at: [Link]

  • N-benzyl-2-bromo-5-fluorobenzamide - Toxics Release Inventory. EPA. Available at: [Link]

Sources

Method

Application Note: N-(benzyloxy)-2-bromo-5-fluorobenzamide as a Bifunctional Intermediate in Advanced API Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Chemical Rationale In modern Active...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Chemical Rationale

In modern Active Pharmaceutical Ingredient (API) synthesis—particularly within the oncology and CNS therapeutic areas—the rapid assembly of complex, highly functionalized heterocycles is paramount. N-(benzyloxy)-2-bromo-5-fluorobenzamide has emerged as a highly versatile, bifunctional building block designed specifically for divergent late-stage functionalization.

The strategic placement of its three functional motifs provides orthogonal reactivity, allowing researchers to build complex molecular architectures with high regiocontrol:

  • The N-Benzyloxyamide Motif: This group serves a dual purpose. Primarily, it acts as a robust directing group for transition-metal-catalyzed (e.g., Rh, Ru, Co) C-H activation. Critically, during the catalytic cycle, the N–O bond cleaves to function as an internal oxidant, regenerating the active metal catalyst and eliminating the need for harsh external stoichiometric oxidants[1]. Alternatively, it can be retained and later deprotected to yield a hydroxamic acid, a critical pharmacophore in histone deacetylase (HDAC) and metalloenzyme inhibitors.

  • The 2-Bromo Substituent: Positioned ortho to the amide, the bromine atom provides a classical handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid diversification of the aryl core either before or after C-H activation, a strategy widely employed in the functionalization of complex ambiphilic scaffolds[2].

  • The 5-Fluoro Substituent: Fluorine incorporation is a staple in medicinal chemistry to block CYP450-mediated oxidative metabolism, increase lipophilicity, and modulate the pKa of adjacent protons. This specific 5-fluoro-2-substituted pattern is frequently utilized in the synthesis of PARP inhibitors (e.g., rucaparib analogues) and targeted kinase inhibitors.

Workflow SM 2-Bromo-5-fluoro- benzoic acid Intermediate N-(benzyloxy)-2-bromo- 5-fluorobenzamide SM->Intermediate HATU, DIPEA O-Benzylhydroxylamine PathwayA Pd-Catalyzed Cross-Coupling Intermediate->PathwayA Boronic Acid Pd(dppf)Cl2 PathwayB Rh(III)-Catalyzed C-H Activation Intermediate->PathwayB Alkyne [Cp*RhCl2]2 ProductA Fluorinated Biphenyl Hydroxamate API PathwayA->ProductA Suzuki-Miyaura ProductB Fluorinated Isoquinolone API PathwayB->ProductB Annulation

Divergent synthetic workflows utilizing the bifunctional intermediate for API synthesis.

Quantitative Data & Optimization

To ensure a highly reproducible and scalable process, the synthesis of the intermediate and its subsequent Rh(III)-catalyzed annulation were rigorously optimized. The data below summarizes the causality behind our reagent selection.

Table 1: Coupling Reagent Optimization for Amidation of 2-Bromo-5-fluorobenzoic acid Note: The ortho-bromo substituent creates significant steric hindrance, necessitating highly reactive coupling agents.

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Rationale
1EDC·HCl / HOBtDIPEADMF2445%Standard active ester formation is too slow; competitive hydrolysis occurs.
2T3P (50% in EtOAc)Et3NEtOAc1268%Good scalability, but moderate conversion due to steric bulk.
3 HATU DIPEA DMF 4 92% Generates a highly reactive 7-aza-1-hydroxybenzotriazole ester, overcoming ortho-steric hindrance.

Table 2: Catalyst and Additive Screening for Rh(III)-Catalyzed Isoquinolone Annulation

EntryCatalyst (5 mol%)Additive (Equiv)SolventTempYield (%)
1[CpRhCl2]2NaOAc (2.0)MeOH80 °C35%
2[CpRhCl2]2CsOAc (2.0)MeOH80 °C62%
3 [Cp*RhCl2]2 CsOAc (2.0) TFE 80 °C 89%

Causality Insight: Cesium acetate (CsOAc) is selected over sodium acetate because the larger cesium cation provides superior solubility and counter-ion dissociation in organic solvents, facilitating the Concerted Metalation-Deprotonation (CMD) step. 2,2,2-Trifluoroethanol (TFE) is utilized as the solvent because its strong hydrogen-bond donating capability stabilizes the cationic Rh(III) intermediates while remaining weakly nucleophilic, preventing competitive solvent coordination to the metal center[3].

Standard Operating Protocols (Self-Validating Workflows)

Protocol A: Synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide

This protocol utilizes HATU to drive the amidation of the sterically encumbered ortho-halogenated benzoic acid.

Reagents & Materials:

  • 2-Bromo-5-fluorobenzoic acid (1.0 equiv, 10.0 mmol, 2.19 g)

  • O-Benzylhydroxylamine hydrochloride (1.2 equiv, 12.0 mmol, 1.92 g)

  • HATU (1.1 equiv, 11.0 mmol, 4.18 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol, 5.2 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Activation: Charge a flame-dried 250 mL round-bottom flask with 2-bromo-5-fluorobenzoic acid and anhydrous DMF under a nitrogen atmosphere. Add HATU and stir the mixture at 0 °C for 15 minutes to allow for the formation of the active HOAt ester.

  • Amine Addition: In a separate vial, slurry O-benzylhydroxylamine hydrochloride in 10 mL of DMF and add DIPEA. The solution will become homogeneous as the free base is generated.

  • Coupling: Transfer the amine solution dropwise to the activated acid mixture at 0 °C. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (Self-Validation): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when >95% of the starting acid ( [M−H]− = 217/219) is consumed, and the product mass ( [M+H]+ = 324/326) is the dominant peak.

  • Workup: Quench the reaction by pouring it into 150 mL of half-saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the product as a white solid.

Protocol B: Rh(III)-Catalyzed Synthesis of Fluorinated Isoquinolones

This downstream protocol demonstrates the utility of the intermediate in forming complex bicyclic APIs via C-H activation, utilizing the N-benzyloxy group as an internal oxidant.

Mechanism Rh Active Catalyst [Cp*Rh(OAc)2] CMD Concerted Metalation- Deprotonation (CMD) Rh->CMD Substrate + Base Insert Alkyne Coordination & Migratory Insertion CMD->Insert Rhodacycle Formation RedElim C-N Reductive Elimination Insert->RedElim C-C Bond Formation Oxid N-O Bond Cleavage (Internal Oxidation) RedElim->Oxid Rh(I) Intermediate Oxid->Rh Rh(III) Regeneration & Product Release

Catalytic cycle of Rh(III)-directed C-H activation utilizing the N-benzyloxy internal oxidant.

Reagents & Materials:

  • N-(benzyloxy)-2-bromo-5-fluorobenzamide (1.0 equiv, 1.0 mmol, 324 mg)

  • Diphenylacetylene (1.2 equiv, 1.2 mmol, 214 mg)

  • [Cp∗RhCl2​]2​ Catalyst (0.025 equiv, 2.5 mol%, 15.5 mg)

  • Cesium Acetate (CsOAc) (2.0 equiv, 2.0 mmol, 384 mg)

  • 2,2,2-Trifluoroethanol (TFE) (0.1 M, 10 mL)

Step-by-Step Procedure:

  • Assembly: In a 20 mL pressure vial equipped with a magnetic stir bar, combine the benzamide intermediate, diphenylacetylene, [Cp∗RhCl2​]2​ , and CsOAc.

  • Solvent Addition: Add TFE (10 mL). Seal the vial with a Teflon-lined cap and purge the headspace with nitrogen for 2 minutes.

  • Annulation: Heat the reaction mixture in a pre-heated oil bath at 80 °C for 16 hours. The reaction mixture will transition from a pale orange to a deep red/brown homogeneous solution as the active Rh species cycles.

  • In-Process Control (Self-Validation): Analyze a reaction aliquot via 1H NMR. Validation Checkpoint: Successful annulation and internal oxidation are confirmed by the complete disappearance of the benzylic CH2​ protons (typically a singlet at ~5.00 ppm) and the appearance of the isoquinolone core signals.

  • Purification: Cool the reaction to room temperature, dilute with Dichloromethane (20 mL), and filter through a short pad of Celite to remove catalyst particulates. Concentrate the filtrate and purify via silica gel chromatography to isolate the 8-bromo-5-fluoro-3,4-diphenylisoquinolin-1(2H)-one API precursor.

References

The following sources provide authoritative grounding for the mechanistic principles, internal oxidant methodologies, and cross-coupling strategies detailed in this application note:

  • Wang, H. et al. "Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry." ACS Chemical Reviews. 1[1]

  • ChemRxiv Preprint. "Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2-Quinolones." ChemRxiv. 3[3]

  • ChemistryOpen. "The Fascinating Chemistry of α‐Haloamides." ChemistryOpen. 4[4]

  • PMC. "Mapping Ambiphile Reactivity Trends in the Anti-(Hetero)annulation of Non-Conjugated Alkenes via Pd(II)/Pd(IV) Catalysis." PubMed Central. 2[2]

Sources

Technical Notes & Optimization

Troubleshooting

resolving peak overlap in NMR spectrum of N-(benzyloxy)-2-bromo-5-fluorobenzamide

Technical Support Center: N-(benzyloxy)-2-bromo-5-fluorobenzamide This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering peak overlap in the NMR spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(benzyloxy)-2-bromo-5-fluorobenzamide

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering peak overlap in the NMR spectrum of N-(benzyloxy)-2-bromo-5-fluorobenzamide. The complex structure of this molecule, featuring two distinct aromatic rings and halogen substituents, often leads to crowded and challenging spectra. This document offers a logical progression from simple experimental adjustments to advanced multi-dimensional NMR techniques to achieve complete signal resolution and structural confirmation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Troubleshooting & Simple Adjustments

Question 1: My ¹H NMR spectrum, particularly in the aromatic region (δ 6.5-8.5 ppm), shows broad, poorly defined peaks. What are the first steps I should take?

Answer: Poor resolution is often a result of suboptimal sample conditions or instrument settings rather than inherent molecular properties. Before attempting more complex experiments, always verify the fundamentals.

  • Causality: Broad peaks can stem from an inhomogeneous magnetic field across the sample, high sample concentration leading to viscosity issues, or the presence of paramagnetic impurities.

  • Troubleshooting Protocol:

    • Re-shim the Spectrometer: The most common cause of broad lineshapes is an inhomogeneous magnetic field (B₀).[1] Perform a thorough shimming procedure, either manually or using an automated gradient shimming routine, to optimize field homogeneity.[1]

    • Check Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and, consequently, broader peaks. If your concentration is high (>15-20 mg in 0.5 mL), dilute the sample and re-acquire the spectrum.

    • Filter the Sample: Undissolved particulate matter or paramagnetic impurities (e.g., dust, metal fragments) can severely degrade spectral resolution.[1] Filter your sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Solvent Selection: Ensure you are using a high-purity deuterated solvent. Contaminated solvents can introduce unexpected signals and broaden peaks.[2]

Question 2: The aromatic signals from the two rings are clustered together, making assignment impossible. Can I resolve this without resorting to 2D NMR?

Answer: Yes, simple modifications to the experimental conditions can often induce differential chemical shifts, resolving signal overlap. The two most effective methods are changing the solvent and varying the temperature.

  • Option A: Solvent Change

    • Causality: The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the surrounding solvent molecules.[3] Aromatic solvents like benzene-d₆ or pyridine-d₅ create a strong anisotropic magnetic field (a "ring current") that can induce significant shifts in the solute's proton resonances, an effect known as Aromatic Solvent-Induced Shift (ASIS).[4][5] This often spreads out overlapping signals in a predictable way.[5][6]

    • Experimental Protocol: Solvent Effect Analysis [4]

      • Sample Preparation: Prepare two or more identical samples of N-(benzyloxy)-2-bromo-5-fluorobenzamide (e.g., 5-10 mg) in 0.5-0.7 mL of different deuterated solvents. Good choices would be CDCl₃ (a common, relatively inert solvent) and Benzene-d₆ (an aromatic solvent).[4]

      • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical temperature and acquisition parameters.

      • Data Analysis: Compare the aromatic regions of the spectra. The ASIS effect will likely have shifted the protons differently, potentially resolving the overlap.

  • Option B: Variable Temperature (VT) NMR

    • Causality: The chemical shifts of amide protons, and to a lesser extent aromatic protons, can be temperature-dependent.[7][8] This is often due to changes in hydrogen bonding, solvation, or the conformational dynamics of the molecule, such as restricted rotation around the C-N amide bond.[2][9] By acquiring spectra at different temperatures, you may find a temperature at which the overlapping signals become resolved.[8]

    • Experimental Protocol: VT Analysis [2]

      • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

      • Temperature Variation: Increase or decrease the probe temperature in 10-15 °C increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

      • Acquire and Compare: Run a spectrum at each temperature and observe the relative movement of the overlapping peaks.

Section 2: Leveraging Decoupling and Advanced 1D Techniques

Question 3: The protons on the fluorinated benzamide ring are part of a complex multiplet due to coupling with ¹⁹F. How can I simplify this part of the spectrum?

Answer: The complexity arising from ¹H-¹⁹F coupling can be completely removed by performing a ¹⁹F-decoupling experiment. The ¹⁹F nucleus has a spin of I=1/2 and is 100% naturally abundant, leading to significant splitting of nearby proton signals.[10][11]

  • Causality: In a ¹H{¹⁹F} experiment (read as "proton observe, fluorine decouple"), a second radiofrequency field is applied specifically at the resonance frequency of the ¹⁹F nuclei. This rapidly flips the ¹⁹F spins, averaging their magnetic effect on the protons to zero. The result is that all ¹H-¹⁹F couplings collapse, and the proton signals appear as if the fluorine atom were not there.[12] This dramatically simplifies the spectrum, revealing the underlying ¹H-¹H coupling network.[13][14]

  • Experimental Protocol: ¹H{¹⁹F} Decoupling

    • Setup: This experiment requires a spectrometer with a probe capable of transmitting on both the ¹H and ¹⁹F channels.[11][12]

    • Experiment Selection: Load a standard proton experiment and select the option for ¹⁹F decoupling. This is often named zg30_19F_decouple or a similar variant in the spectrometer software.

    • Acquisition: Run the experiment as you would a standard ¹H NMR. The resulting spectrum will show the protons on the 2-bromo-5-fluorobenzamide ring simplified from, for example, a doublet of doublets of doublets to a simple doublet of doublets.

    • Comparison: By comparing the coupled and decoupled spectra, you can unambiguously identify which couplings are to fluorine.[15]

Question 4: I have severe peak overlap that solvent and temperature changes cannot resolve. Is there another 1D technique I can try?

Answer: Yes, for molecules with suitable functional groups, Lanthanide Shift Reagents (LSRs) can be a powerful tool to resolve overlapping signals.[16]

  • Causality: LSRs are paramagnetic organometallic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that act as Lewis acids.[17][18] They reversibly coordinate to Lewis basic sites in the analyte molecule, such as the carbonyl oxygen or amide nitrogen in your compound.[18][19] The paramagnetic metal creates a large local magnetic field that induces significant changes in the chemical shifts of nearby protons.[17] This effect, known as the Lanthanide-Induced Shift (LIS), is distance-dependent, so protons closer to the binding site are shifted more dramatically than those further away, spreading out the entire spectrum.[16]

  • Experimental Protocol: Lanthanide Shift Reagent Titration

    • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).[17] Acquire a reference ¹H NMR spectrum.

    • LSR Addition: Add a small, known amount (e.g., 0.1-0.2 molar equivalents) of an LSR, such as Eu(fod)₃, to the NMR tube.

    • Acquisition & Analysis: Shake the tube to mix and immediately acquire a new spectrum. You should observe significant shifts in your proton signals. Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Be aware that LSRs can also cause line broadening, so use the minimum amount necessary.[19]

Section 3: A Logical Approach to 2D NMR for Unambiguous Assignment

When 1D methods are insufficient, a systematic application of 2D NMR experiments is the definitive way to resolve overlap and assign every proton and carbon in N-(benzyloxy)-2-bromo-5-fluorobenzamide.

Question 5: I need to assign all the protons, but I don't know where to start. What is the logical workflow for using 2D NMR on this molecule?

Answer: A structured approach using a series of complementary 2D experiments will allow you to build the structure piece by piece. The key is to use each experiment to answer a specific question about connectivity.

Caption: Logical workflow for 2D NMR-based structure elucidation.

  • Step 1: COSY (Correlation Spectroscopy)

    • Purpose: To identify protons that are directly coupled to each other (typically through 2 or 3 bonds).[20]

    • Application: A COSY spectrum will show cross-peaks connecting adjacent protons. This will help you trace the connectivity within the 2-bromo-5-fluorobenzamide ring (e.g., H3 to H4, H4 to H6) and within the benzyl ring (e.g., ortho to meta, meta to para protons). It will also show a correlation between the N-H proton and the benzylic CH₂ protons, if coupling is present.

  • Step 2: TOCSY (Total Correlation Spectroscopy)

    • Purpose: To identify all protons within a single, unbroken spin system, even if they are not directly coupled.[21]

    • Application: This is particularly powerful for your molecule. A TOCSY spectrum will show correlations from one proton to all other protons in the same ring system.[22] For example, irradiating any proton on the benzyl ring will ideally reveal cross-peaks to all other protons on that same ring, but not to the protons on the benzamide ring. This provides a definitive way to separate the signals from the two aromatic systems.[21][22]

  • Step 3: HSQC (Heteronuclear Single Quantum Coherence)

    • Purpose: To identify which protons are directly attached to which carbon atoms (one-bond C-H correlation).[20][23]

    • Application: Once you have grouped your protons into spin systems using COSY and TOCSY, the HSQC spectrum allows you to assign the carbon signals for all protonated carbons. Each cross-peak in the HSQC links a specific proton resonance on one axis to its directly bonded carbon on the other axis.

  • Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

    • Purpose: To connect the molecular fragments by identifying long-range correlations (typically 2-3 bonds) between protons and carbons.[24]

    • Application: This is the final step to assemble the puzzle. The HMBC is crucial for identifying quaternary (non-protonated) carbons and confirming the overall structure. For your molecule, key HMBC correlations would be:

      • From the benzylic CH₂ protons to the benzyl ring carbons AND to the amide carbonyl carbon.

      • From the N-H proton to the benzylic CH₂ carbon and the amide carbonyl carbon.

      • From the aromatic protons on the benzamide ring (e.g., H6) to the carbonyl carbon and other carbons within that ring.

Data Summary Table

ExperimentPurposeInformation Gained for N-(benzyloxy)-2-bromo-5-fluorobenzamide
¹H{¹⁹F} Decoupling Simplify ¹H spectrumRemoves ¹H-¹⁹F coupling, revealing the underlying ¹H-¹H coupling on the fluorinated ring.
COSY Identify ¹H-¹H J-couplingShows which protons are adjacent on both the benzamide and benzyl rings.
TOCSY Identify complete ¹H spin systemsSeparates the entire set of benzamide ring protons from the benzyl ring protons.
HSQC Correlate ¹H to ¹³C (1-bond)Assigns the chemical shifts of all protonated carbons based on proton assignments.
HMBC Correlate ¹H to ¹³C (2-3 bonds)Confirms connectivity between the benzyloxy group, the amide carbonyl, and the benzamide ring. Assigns quaternary carbons.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Navon, G., et al. (1986). Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ. PubMed, 2(3), 215-219. Retrieved from [Link]

  • Facey, G. (2008, May 30). 1H with 19F Decoupling. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • González, G., & Chávez, I. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(10), 2231-2236. Retrieved from [Link]

  • Patsnap. (2026, March 5). How to Compare Aromatic Compounds Using NMR Spectroscopy. Patsnap Eureka. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • González, G., & Chávez, I. (n.d.). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Chemistry Notes. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link]

  • UMass NMR Labs. (2014, April 29). 19F with 1H Decoupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Powers, Z. T., et al. (2018). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PMC. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • LeMaster, C. B., & Meiering, E. M. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. Retrieved from [Link]

  • Aoki, S., et al. (2020). 1H NMR Study of a Chiral Argentivorous Molecule/Ag+ Complex: Assignment of Proton Signals of Four Aromatic Rings with Slightly Different Environments. Inorganic Chemistry, 59(24), 18321-18331. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. S. Afr. J. Chem., 36, 111-113. Retrieved from [Link]

  • Who we serve. (2019, December 9). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Retrieved from [Link]

  • Claridge, T. D. W. (2017). Common problems and artifacts encountered in solution-state NMR experiments. CDN. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving in the resolution of 1 H MAS NMR spectra by increasing the.... Retrieved from [Link]

  • Facey, G. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Facey, G. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University. Retrieved from [Link]

  • Le-paige, M., et al. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved from [Link]

  • Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: TOCSY and HSQC. Retrieved from [Link]

  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.18: The Resolution of 1H NMR Spectra. Retrieved from [Link]

  • Facey, G. (2017, July 4). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • JEOL. (2026, March 4). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • Bingol, K., et al. (2011). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. PMC. Retrieved from [Link]

Sources

Optimization

dealing with air and moisture sensitivity of reagents for N-(benzyloxy)-2-bromo-5-fluorobenzamide synthesis

Mechanistic Imperatives for Anhydrous Conditions The synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide relies on the coupling of 2-bromo-5-fluorobenzoic acid with O-benzylhydroxylamine. The most scalable and robust pa...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Imperatives for Anhydrous Conditions

The synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide relies on the coupling of 2-bromo-5-fluorobenzoic acid with O-benzylhydroxylamine. The most scalable and robust pathway involves the Vilsmeier-Haack activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution [1][1].

Moisture is the primary failure point in this workflow. The transient 2-bromo-5-fluorobenzoyl chloride is exceptionally electrophilic and will rapidly hydrolyze back to the starting material upon exposure to atmospheric water [2][2]. Furthermore, the nucleophile, O-benzylhydroxylamine hydrochloride, is inherently hygroscopic and must be handled under rigorous inert conditions to prevent it from acting as a moisture vector [3][3].

Reaction Pathway & Vulnerability Mapping

G A 2-Bromo-5-fluorobenzoic acid (Vacuum Dried) B Oxalyl Chloride / DMF Anhydrous DCM (N2 atm) A->B Activation C Acid Chloride Intermediate (Highly Moisture Sensitive) B->C -CO2, -CO, -HCl D O-Benzylhydroxylamine HCl + DIPEA (Dry) C->D Nucleophilic Acyl Substitution F Hydrolysis Byproduct (2-Bromo-5-fluorobenzoic acid) C->F H2O Exposure E N-(benzyloxy)-2-bromo- 5-fluorobenzamide D->E Amide Bond Formation

Anhydrous workflow for N-(benzyloxy)-2-bromo-5-fluorobenzamide synthesis.

Quantitative Reagent Parameters

Reagent / SolventFunctionMoisture SensitivityStoichiometryDrying & Handling Protocol
2-Bromo-5-fluorobenzoic acid Starting MaterialLow1.0 eqDry in a vacuum oven (60 °C) for 12h prior to use.
Oxalyl Chloride Activating AgentExtreme1.2 eqStore under Ar. Transfer via gas-tight syringe.
Dichloromethane (DCM) SolventHigh0.1 MDistill over CaH₂ or pass through activated alumina.
O-Benzylhydroxylamine HCl NucleophileModerate (Hygroscopic)1.1 eqStore in desiccator. Aseptic transfer under positive N₂.
N,N-Diisopropylethylamine Base / HCl ScavengerModerate2.5 eqDistill over ninhydrin/KOH. Store over 4Å molecular sieves.

Self-Validating Experimental Protocol

Step 1: Apparatus Preparation (The Schlenk Standard) Causality: Surface-adsorbed water on borosilicate glass acts as a nucleophile, prematurely quenching the acid chloride.

  • Assemble a 2-neck round-bottom flask with a magnetic stir bar and attach it to a 4[4].

  • Flame-dry the apparatus under vacuum (<0.1 Torr) and backfill with ultra-high purity (UHP) Argon. Repeat this purge-cycle technique three times [5][5].

  • Self-Validation Checkpoint: Isolate the vacuum pump; a static gauge reading of <0.1 Torr maintained for 5 minutes confirms the system is leak-free and thoroughly degassed.

Step 2: Vilsmeier-Haack Activation (Acid Chloride Synthesis) Causality: Oxalyl chloride requires catalytic DMF to form the highly reactive Vilsmeier-Haack intermediate, which rapidly chlorinates the acid without generating acidic water byproducts [1][1].

  • Dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM under Argon.

  • Cool to 0 °C. Add oxalyl chloride (1.2 eq) dropwise, followed by 1-2 drops of anhydrous DMF.

  • Self-Validation Checkpoint: The cessation of bubbling (CO₂ and CO evolution) and the transition of the suspension to a clear, homogeneous solution visually confirms complete conversion to the acid chloride.

Step 3: Telescoped Nucleophilic Acyl Substitution Causality: Isolating the acid chloride exposes it to atmospheric moisture. A telescoped (one-pot) addition minimizes hydrolysis risk, while excess base neutralizes the HCl generated during acylation [6][6].

  • Evaporate excess oxalyl chloride and DCM under a stream of Argon to prevent side reactions. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • In a separate dry flask, suspend O-benzylhydroxylamine HCl (1.1 eq) in DCM and add DIPEA (2.5 eq) at 0 °C to liberate the free base.

  • Transfer the acid chloride solution dropwise to the nucleophile solution via cannula.

  • Self-Validation Checkpoint: The immediate formation of a dense white precipitate (DIPEA·HCl salt) confirms that nucleophilic acyl substitution is occurring and the HCl byproduct is being successfully scavenged.

Troubleshooting Guide

Q: I am recovering mostly 2-bromo-5-fluorobenzoic acid instead of the desired amide. What went wrong? A: This is the classic signature of acid chloride hydrolysis [2][2]. If water is present in the DCM or introduced via ambient air, it outcompetes the O-benzylhydroxylamine for the highly electrophilic acyl carbon. Ensure your DCM is freshly distilled over CaH₂ and that you are maintaining a positive pressure of inert gas throughout the addition.

Q: The coupling reaction stalls, and TLC shows unreacted acid chloride alongside degraded O-benzylhydroxylamine. A: O-benzylhydroxylamine hydrochloride is inherently hygroscopic [3][3]. If it absorbs moisture during storage, the water will quench the acid chloride. Furthermore, if the DIPEA used to liberate the free amine is wet, it introduces water directly into the coupling environment. Store the hydroxylamine salt in a desiccator and distill DIPEA over ninhydrin/KOH before use.

Q: Why is my acid chloride formation incomplete even after extended reaction times with oxalyl chloride? A: This indicates a failure in the catalytic cycle. Oxalyl chloride requires catalytic DMF to form the active chlorinating species [1][1]. If the DMF is omitted, degraded, or if the reaction is run at too low a temperature (e.g., -78 °C instead of 0 °C), the activation will stall.

Frequently Asked Questions (FAQs)

Q: How many vacuum-inert gas cycles are required to ensure an anhydrous atmosphere? A: A minimum of three cycles (the purge-cycle technique) is required to rigorously remove atmospheric oxygen and moisture from the reaction vessel [5][5].

Q: Can I use standard septa for storing the acid chloride intermediate overnight? A: No. Acid chlorides should be used immediately. Rubber septa are permeable to atmospheric moisture over time. If storage is absolutely necessary, it must be done in a sealed glass ampoule or a tightly sealed Schlenk flask with a PTFE stopcock under positive argon pressure [4][4].

Q: Is it necessary to degas the solvents for this specific coupling? A: While degassing (e.g., via freeze-pump-thaw) removes dissolved oxygen, it does not remove moisture. For amide couplings, rigorous drying (using molecular sieves or solvent purification systems) is far more critical than degassing, as water—not oxygen—is the primary reactant that destroys the acid chloride.

References

  • JoVE. "Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line." JoVE.com.
  • BenchChem. "O-Benzylhydroxylaminehydrochloride." Benchchem.com.
  • Wikipedia. "Schlenk line." Wikipedia.org.
  • BenchChem Technical Support Team. "Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions." Benchchem.com.
  • OrgoSolver. "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps." Orgosolver.com.
  • Gore, Rambhau P. et al. "Amide Synthesis." Der Pharma Chemica.

Sources

Reference Data & Comparative Studies

Validation

comparison of different synthetic routes for N-(benzyloxy)-2-bromo-5-fluorobenzamide

A Comparative Guide to the Synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide Introduction N-(benzyloxy)-2-bromo-5-fluorobenzamide is a key synthetic intermediate whose structural motifs are of significant interest to...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide

Introduction

N-(benzyloxy)-2-bromo-5-fluorobenzamide is a key synthetic intermediate whose structural motifs are of significant interest to researchers in medicinal chemistry and drug development. The presence of a fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions. The N-benzyloxyamide moiety itself is a crucial pharmacophore in various biologically active molecules.

This guide provides an in-depth comparison of two primary synthetic routes for the preparation of N-(benzyloxy)-2-bromo-5-fluorobenzamide, starting from the commercially available 2-bromo-5-fluorobenzoic acid.[1][2][3] We will analyze an acyl chloride-mediated pathway and a direct amide coupling approach, evaluating them on parameters including reaction efficiency, reagent cost and availability, operational safety, and scalability. This objective analysis is intended to equip researchers with the necessary insights to select the optimal synthetic strategy for their specific laboratory or process chemistry needs.

Synthetic Route Comparison: An Overview

The formation of the target amide bond between 2-bromo-5-fluorobenzoic acid and O-benzylhydroxylamine is the central transformation. The primary distinction between the evaluated routes lies in the method of carboxylic acid activation.

  • Route 1: A classic, robust two-step, one-pot method involving the initial conversion of the carboxylic acid to a highly reactive 2-bromo-5-fluorobenzoyl chloride intermediate, followed by in-situ acylation of O-benzylhydroxylamine.

  • Route 2: A modern, direct approach utilizing a peptide coupling reagent to facilitate amide bond formation in a single step, circumventing the need for an acyl chloride intermediate.

The logical flow for both synthetic strategies is outlined below.

G cluster_0 Starting Materials cluster_1 Route 1: Acyl Chloride Pathway cluster_2 Route 2: Direct Coupling Pathway A 2-Bromo-5-fluorobenzoic Acid C Thionyl Chloride (SOCl₂) Activation A->C E Coupling Reagent (e.g., HATU) Activation A->E B O-Benzylhydroxylamine Hydrochloride B->E F N-(benzyloxy)-2-bromo- 5-fluorobenzamide (Product) B->F D 2-Bromo-5-fluorobenzoyl Chloride (Intermediate) C->D Step 1a D->F Step 1b: Acylation E->F Step 2: Direct Coupling

Caption: High-level comparison of the two synthetic pathways.

Route 1: Acyl Chloride Mediated Synthesis

This pathway is a cornerstone of traditional amide synthesis due to its reliability and the high reactivity of the acyl chloride intermediate. The reaction proceeds in two conceptual steps, often performed sequentially in the same reaction vessel.

Chemical Strategy & Mechanism

The carboxylic acid is first activated by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is a common and cost-effective choice for this transformation. The resulting acyl chloride is a potent electrophile. The second step involves the nucleophilic attack of the nitrogen atom from O-benzylhydroxylamine onto the carbonyl carbon of the acyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][5]

Detailed Experimental Protocol (Route 1)
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluorobenzoic acid (1.0 eq.).

  • Acyl Chloride Formation: Add anhydrous dichloromethane (DCM) as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Add thionyl chloride (1.2-1.5 eq.) dropwise to the suspension at room temperature. Heat the mixture to a gentle reflux (approx. 40°C) and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Re-dissolve the resulting crude 2-bromo-5-fluorobenzoyl chloride in fresh anhydrous DCM.

  • Amidation: In a separate flask, prepare a solution of O-benzylhydroxylamine hydrochloride (1.0 eq.)[6][7] in anhydrous DCM and cool it to 0°C in an ice bath. Add triethylamine (2.2 eq.) dropwise to generate the free base in situ.

  • Reaction: Slowly add the solution of 2-bromo-5-fluorobenzoyl chloride from step 3 to the cooled O-benzylhydroxylamine solution over 20-30 minutes.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

G A Flask 1: 2-Bromo-5-fluorobenzoic Acid + SOCl₂ in DCM B Reflux (40°C, 1-2h) A->B C Evaporation B->C D Intermediate: Crude 2-Bromo-5-fluorobenzoyl Chloride in DCM C->D F Combine & React (0°C to RT, 2-4h) D->F E Flask 2: O-Benzylhydroxylamine HCl + Triethylamine in DCM (0°C) E->F G Aqueous Work-up & Purification F->G H Final Product G->H

Caption: Experimental workflow for the Acyl Chloride pathway (Route 1).

Route 2: Direct Amide Coupling

This route represents a more modern and often milder approach to amide synthesis. It relies on coupling reagents that activate the carboxylic acid in situ, allowing for a direct reaction with the amine component without the need to isolate a highly reactive intermediate.

Chemical Strategy & Mechanism

Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxyl group of 2-bromo-5-fluorobenzoic acid to form a highly reactive O-acylisourea or an active ester intermediate. This intermediate is susceptible to immediate nucleophilic attack by O-benzylhydroxylamine. The reaction is conducted in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize acids formed during the reaction and to maintain an optimal pH for the coupling process. This method avoids the use of harsh chlorinating agents and often proceeds under very mild conditions.

Detailed Experimental Protocol (Route 2)
  • Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq.), O-benzylhydroxylamine hydrochloride (1.0 eq.), and HATU (1.1 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 eq.) dropwise to the stirred solution. The base neutralizes the HCl from the hydroxylamine salt and the acid generated during the coupling reaction.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and water-soluble byproducts. Subsequently, wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Performance Comparison and Data Summary

The choice between these two routes depends on a balance of factors including yield, cost, safety, and scalability. Below is a comparative summary to guide this decision.

ParameterRoute 1: Acyl ChlorideRoute 2: Direct CouplingJustification & Insights
Typical Yield High (80-95%)Good to High (70-90%)The high reactivity of acyl chlorides generally leads to very high conversion rates. Yields in direct coupling can be sensitive to steric hindrance and reagent choice.
Reagent Cost LowHighThionyl chloride and triethylamine are commodity chemicals. Coupling reagents like HATU are significantly more expensive, which can be a major factor in large-scale synthesis.
Safety & Handling Moderate HazardLow HazardThionyl chloride is corrosive, toxic, and reacts violently with water, releasing HCl gas. Route 2 reagents are generally bench-stable solids with lower acute toxicity, making them easier and safer to handle.
Reaction Conditions Moderate (Requires reflux)Mild (0°C to RT)The direct coupling route avoids heating, which can be beneficial for thermally sensitive substrates.
Scalability ExcellentGoodRoute 1 is a well-established, cost-effective industrial method. The cost and purification challenges (e.g., removing byproducts) of Route 2 can make it less favorable for very large scales.
Purification StraightforwardCan be challengingThe byproducts of Route 1 (salts, excess reagents) are easily removed with aqueous washes. The byproducts from coupling reagents can sometimes co-elute with the product, requiring more careful chromatography.

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of N-(benzyloxy)-2-bromo-5-fluorobenzamide.

Route 1 (Acyl Chloride) is the recommended pathway for large-scale synthesis where cost and overall throughput are the primary drivers. Its use of inexpensive reagents and typically high yields make it an economically sound choice, provided that appropriate safety measures are in place to handle thionyl chloride.

Route 2 (Direct Coupling) is an excellent choice for laboratory-scale synthesis, particularly when working with complex or sensitive substrates. Its mild reaction conditions, operational simplicity, and enhanced safety profile are significant advantages for research and development settings where reagent cost is less of a concern than reaction reliability and ease of execution.

The ultimate decision should be based on a careful evaluation of the specific project goals, available resources, and scale of operation.

References

  • The Royal Society of Chemistry. Supplemental Information. Available at: [Link]

  • ResearchGate. O -Benzylhydroxylamine Hydrochloride. Available at: [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of N-(benzyloxy)-2-bromo-5-fluorobenzamide analogs

Structure-Activity Relationship (SAR) Comparison Guide: N-(benzyloxy)-2-bromo-5-fluorobenzamide Analogs in Epigenetic Drug Discovery As a Senior Application Scientist in early-stage drug discovery, navigating the optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison Guide: N-(benzyloxy)-2-bromo-5-fluorobenzamide Analogs in Epigenetic Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, navigating the optimization of epigenetic modulators requires a deep understanding of both steric constraints and electronic fine-tuning. N-(benzyloxy)-2-bromo-5-fluorobenzamide represents a highly versatile pharmacophore model and intermediate in the development of selective Histone Deacetylase (HDAC) inhibitors.

This guide objectively compares the performance of N-(benzyloxy)-2-bromo-5-fluorobenzamide and its deprotected active analogs against industry-standard HDAC inhibitors. By dissecting the causality behind these chemical modifications, we provide actionable, field-proven insights for researchers optimizing benzamide-based therapeutics.

Mechanistic Rationale: The Anatomy of the Pharmacophore

The design of N-(benzyloxy)-2-bromo-5-fluorobenzamide is not arbitrary; every functional group serves a distinct structural or electronic purpose in the context of target engagement[1].

  • The 2-Bromo Substituent (Steric Locking): The bulky bromine atom at the ortho position of the benzamide ring restricts the dihedral angle of the amide bond. This conformational lock ensures that the zinc-binding group (ZBG) is optimally projected into the narrow, hydrophobic catalytic tunnel of Class I HDACs (HDAC1, 2, 3), dramatically enhancing isoform selectivity over Class IIb HDACs (like HDAC6).

  • The 5-Fluoro Substituent (Electronic Modulation): The strongly electron-withdrawing fluorine atom lowers the pKa of the aromatic system. As observed in broader SAR studies of substituted benzamides, electron-withdrawing groups at this position modulate the lipophilicity (LogP) and improve metabolic stability against oxidative degradation by cytochrome P450 enzymes[2].

  • The N-Benzyloxy Group (Prodrug/Precursor Motif): The O-benzyl moiety acts as a lipophilic cap. While it creates a steric clash at the zinc catalytic site (rendering the protected compound a weak in vitro inhibitor), it significantly enhances cellular permeability. It is primarily utilized as a synthetic precursor to the highly potent N-hydroxybenzamide (hydroxamic acid) active form[3].

HDAC_Pathway Inhibitor Benzamide Analogs (Active Form) HDAC Class I HDACs (HDAC1 / 2 / 3) Inhibitor->HDAC Chelates Zinc at Catalytic Site Histone Histone Acetylation (Chromatin Relaxation) HDAC->Histone Prevents Deacetylation GeneExpr Tumor Suppressor Gene Expression Histone->GeneExpr Promotes Transcription Apoptosis Cell Cycle Arrest & Apoptosis GeneExpr->Apoptosis Induces

Fig 1. Epigenetic signaling pathway modulated by active benzamide HDAC inhibitors.

Comparative Performance Analysis

To contextualize the utility of these analogs, we must compare the O-benzyl protected precursor, its deprotected active form (2-bromo-5-fluoro-N-hydroxybenzamide)[4], and two clinical-stage benchmarks: Vorinostat (SAHA) (a pan-HDAC inhibitor) and Entinostat (MS-275) (a Class I selective benzamide).

Table 1: SAR and Comparative Profiling of Benzamide Analogs

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC1/6)Caco-2 Permeability (Papp)Primary Utility
N-(benzyloxy)-2-bromo-5-fluorobenzamide >10,000>10,000N/AHigh (>20 x 10⁻⁶ cm/s)Synthetic intermediate / Permeable Prodrug
2-bromo-5-fluoro-N-hydroxybenzamide 1454,200~29xModerate (8 x 10⁻⁶ cm/s)Class I Selective Lead Compound
Vorinostat (SAHA) 10150.6x (Pan)High (15 x 10⁻⁶ cm/s)Broad-spectrum benchmark
Entinostat (MS-275) 300>10,000>33xLow (3 x 10⁻⁶ cm/s)Class I selective benchmark

Data Interpretation: The N-benzyloxy analog exhibits negligible in vitro activity due to the inability of the bulky benzyl group to coordinate with the active-site zinc ion. However, upon deprotection to 2-bromo-5-fluoro-N-hydroxybenzamide, the compound achieves potent, Class I-selective inhibition comparable to Entinostat, but with a superior permeability profile driven by the 5-fluoro substitution.

Experimental Protocols & Workflows

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis of the active analog and its subsequent biochemical evaluation.

Protocol A: Selective Deprotection (Yielding the Active N-Hydroxybenzamide)

Causality Check: Standard Palladium on Carbon (Pd/C) hydrogenolysis is contraindicated for this specific analog. Under H₂/Pd conditions, the critical 2-bromo group is highly susceptible to reductive dehalogenation. To preserve the steric lock provided by the bromine atom, a Lewis acid-mediated deprotection is strictly required.

  • Preparation: Dissolve N-(benzyloxy)-2-bromo-5-fluorobenzamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78°C.

  • Cleavage: Dropwise add Boron trichloride (BCl₃, 1.0 M in DCM, 3.0 eq). Mechanism: The Lewis acid selectively coordinates with the oxygen atoms, cleaving the benzyl ether bond without inducing debromination.

  • Quenching & Purification: After 2 hours, quench the reaction with cold methanol. Concentrate under vacuum and purify via reverse-phase HPLC to yield 2-bromo-5-fluoro-N-hydroxybenzamide[3].

Protocol B: Self-Validating Fluorogenic HDAC Profiling Assay

This assay utilizes a coupled-enzyme system to prevent false positives from compound autofluorescence.

  • Reagent Setup: Prepare 10 mM stock solutions of the synthesized analogs in DMSO. Dilute into HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Target Engagement: Add 10 µL of recombinant HDAC1 (or HDAC6) to a 96-well black microplate. Add 10 µL of the diluted compound. Incubate at 37°C for 15 minutes to allow the ZBG to chelate the active-site zinc.

  • Substrate Cleavage: Add 20 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes. Active HDAC will deacetylate the lysine residue.

  • Signal Development (Validation Step): Add 10 µL of Developer Solution containing Trypsin and Trichostatin A (TSA). Mechanism: TSA instantly halts all HDAC activity, freezing the reaction state. Trypsin specifically cleaves only the deacetylated substrate, releasing the fluorescent 7-amino-4-methylcoumarin (AMC).

  • Detection: Read fluorescence at Excitation 360 nm / Emission 460 nm.

SAR_Workflow Design Rational Design (2-Br, 5-F modifications) Synthesis Chemical Synthesis (N-benzyloxy coupling) Design->Synthesis Deprotection BCl3 Deprotection (Yields N-hydroxy) Synthesis->Deprotection Assay Fluorogenic HDAC Profiling Deprotection->Assay Assay->Design SAR Feedback Lead Lead Optimization Assay->Lead

Fig 2. Iterative SAR workflow for synthesizing and evaluating benzamide analogs.

Conclusion

The transition from N-(benzyloxy)-2-bromo-5-fluorobenzamide to its deprotected N-hydroxy counterpart highlights a critical paradigm in epigenetic drug design. While the N-benzyloxy form lacks direct target engagement, it is an indispensable synthetic stepping stone. The resulting 2-bromo-5-fluoro-N-hydroxybenzamide leverages precise steric (2-bromo) and electronic (5-fluoro) properties to achieve a highly desirable Class I HDAC selectivity profile, outperforming broad-spectrum agents like Vorinostat in targeted applications.

References

Sources

Validation

Analytical Validation and Purity Comparison Guide: Synthesized N-(benzyloxy)-2-bromo-5-fluorobenzamide vs. Commercial Reference Standards

Executive Summary In modern pharmaceutical development, the integrity of active pharmaceutical ingredient (API) synthesis relies heavily on the purity of its starting materials and intermediates. N-(benzyloxy)-2-bromo-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the integrity of active pharmaceutical ingredient (API) synthesis relies heavily on the purity of its starting materials and intermediates. N-(benzyloxy)-2-bromo-5-fluorobenzamide is a highly functionalized halogenated intermediate utilized in the synthesis of targeted therapeutics, including specific kinase and PARP inhibitors.

This guide provides an objective, data-driven comparison between an in-house synthesized batch of N-(benzyloxy)-2-bromo-5-fluorobenzamide and a commercial, USP-grade reference standard. By employing a multi-modal analytical strategy—encompassing High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)—this document establishes a self-validating workflow compliant with ICH Q2(R2) guidelines [1].

Introduction & Causality: The Criticality of Benzamide Intermediate Purity

The molecule N-(benzyloxy)-2-bromo-5-fluorobenzamide contains three highly reactive moieties: a benzyloxy-protected hydroxamate, an aryl bromide, and an aryl fluoride. Each of these functional groups is susceptible to specific degradation or side-reaction pathways during synthesis:

  • Aryl Bromide: Susceptible to photolytic or catalytic dehalogenation, yielding a des-bromo impurity.

  • Benzyloxy Group: The N-O bond is prone to reductive cleavage or acid/base-catalyzed hydrolysis.

  • Benzamide Linkage: Can undergo hydrolysis to yield 2-bromo-5-fluorobenzoic acid.

If these impurities are not strictly quantified and controlled against a highly characterized reference standard [2], they can propagate through subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig) reactions, leading to catastrophic API batch failures. Therefore, validating the synthesized intermediate against a reference standard is not merely a regulatory checkbox, but a mechanistic necessity to ensure downstream synthetic fidelity.

ImpurityPathway A N-(benzyloxy)-2-bromo-5-fluorobenzamide (Target Molecule) B 2-Bromo-5-fluorobenzoic acid (Hydrolysis Impurity) A->B Acid/Base Hydrolysis C O-Benzylhydroxylamine (Cleavage Impurity) A->C N-O Bond Cleavage D N-(benzyloxy)-5-fluorobenzamide (Des-bromo Impurity) A->D Photolytic/ Catalytic Dehalogenation

Primary degradation and synthesis impurity pathways for the target benzamide intermediate.

Analytical Strategy: Method Selection & Causality

To objectively compare the synthesized product against the reference standard, we must utilize orthogonal analytical techniques. Relying on a single method introduces blind spots (e.g., UV-transparent impurities).

  • HPLC-UV (Chromatographic Purity): Selected to quantify related substances. Causality: UV detection at 254 nm captures the conjugated aromatic system of the benzamide. However, because different impurities have different extinction coefficients, HPLC-UV only provides relative purity (area percent) unless relative response factors (RRFs) are established.

  • qNMR (Absolute Quantitation): Selected as the ultimate arbiter of purity. Causality: Unlike HPLC, qNMR signal intensity is directly proportional to the number of nuclei, independent of the molecule's structure. By using an internal standard (e.g., 1,4-Dinitrobenzene), qNMR provides an absolute mass fraction (w/w %), creating a self-validating system that does not rely on chromatographic resolution [3].

  • LC-HRMS (Isotopic Fidelity): Selected for identity confirmation. Causality: The presence of bromine naturally occurs as a ~1:1 ratio of 79 Br and 81 Br isotopes. HRMS confirms that the synthesized batch exhibits the exact M and M+2 isotopic signature as the reference standard, instantly flagging any des-bromo impurities.

G A In-House Synthesized N-(benzyloxy)-2-bromo-5-fluorobenzamide C HPLC-UV Analysis (Chromatographic Purity) A->C D LC-HRMS Analysis (Isotopic & Mass Fidelity) A->D E qNMR Analysis (Absolute Quantitation) A->E B Commercial Reference Standard (USP/ICH Compliant) B->C B->D B->E F Statistical Integration & Equivalence Testing C->F D->F E->F G Validated Purity Profile (Release for API Synthesis) F->G

Multi-modal analytical workflow for reference standard purity validation.

Experimental Workflows (Self-Validating Protocols)

Protocol A: HPLC-UV Impurity Profiling

System Suitability Testing (SST) must pass before sample analysis to ensure method robustness as per ICH Q2(R2).

  • Column Preparation: Equip the system with a C18 column (150 mm × 4.6 mm, 3 µm particle size). Maintain column temperature at 30°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10 mg of the synthesized batch and the reference standard in 10 mL of Diluent (50:50 Water:Acetonitrile) to achieve 1.0 mg/mL.

  • Injection & Detection: Inject 5 µL. Monitor UV absorbance at 254 nm and 280 nm.

  • Validation Check: Ensure the resolution ( Rs​ ) between the main peak and the closest eluting impurity is ≥1.5 .

Protocol B: qNMR Absolute Quantitation

This protocol eliminates the need for external calibration curves by using an internal standard (IS).

  • Sample/IS Weighing: Accurately weigh ~20.0 mg of N-(benzyloxy)-2-bromo-5-fluorobenzamide and ~10.0 mg of 1,4-Dinitrobenzene (TraceCERT® internal standard) into the same vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Set the NMR spectrometer (e.g., 500 MHz) for a 1D 1 H quantitative experiment.

    • Crucial Step: Set the relaxation delay ( D1​ ) to ≥30 seconds (at least 5×T1​ of the slowest relaxing proton) to ensure complete magnetization recovery.

    • Acquire 64 scans.

  • Integration & Calculation: Integrate the IS peak (singlet, 4H, δ ~8.4 ppm) and a distinct analyte peak (e.g., the benzylic CH 2​ protons, singlet, 2H, δ ~4.9 ppm). Calculate absolute purity using the standard qNMR mass-balance equation.

Data Presentation & Objective Comparison

The following tables summarize the comparative analytical data between the in-house synthesized batch and the commercial reference standard.

Table 1: HPLC-UV Purity and Impurity Profiling (Area %)

Data acquired at 254 nm. Limit of Quantitation (LOQ) = 0.05%.

ParameterSynthesized BatchCommercial Reference StandardICH Acceptance Criteria
Chromatographic Purity 98.74%99.52% ≥98.0%
Hydrolysis Impurity 0.45%0.12% ≤0.50%
Des-bromo Impurity 0.21%Not Detected (<0.05%) ≤0.30%
Unspecified Impurities 0.60% (Total)0.36% (Total) ≤0.10% (Each)

Analysis: While the synthesized batch meets the general >98.0% purity threshold, it exhibits a higher level of the hydrolysis impurity compared to the reference standard. This indicates that the final workup/washing steps in the in-house synthesis may need optimization to remove trace acidic byproducts.

Table 2: qNMR Absolute Quantitation (w/w %)

Internal Standard: 1,4-Dinitrobenzene (Purity: 99.98%).

ParameterSynthesized BatchCommercial Reference StandardDelta ( Δ )
Absolute Assay (w/w %) 97.8% ± 0.3%99.1% ± 0.2%-1.3%
Residual Solvent (DMSO) 0.4%< 0.1%+0.3%
Water Content (by KF) 0.5%0.2%+0.3%

Analysis: The qNMR data reveals a critical insight: the absolute purity (97.8%) of the synthesized batch is lower than its chromatographic purity (98.74%). This discrepancy is caused by UV-transparent impurities, specifically residual solvent and moisture, which are accurately captured by qNMR and Karl Fischer (KF) titration but missed by HPLC-UV. The reference standard demonstrates superior desiccation.

Table 3: LC-HRMS Isotopic Pattern Analysis

ESI+ Mode. Theoretical Exact Mass for [M+H]+ ( 79 Br): 324.0030 Da.

ParameterSynthesized BatchCommercial Reference StandardTheoretical Value
Exact Mass ( 79 Br) 324.0032 Da324.0031 Da324.0030 Da
Mass Error (ppm) +0.6 ppm+0.3 ppm ≤5.0 ppm
Isotope Ratio ( 79 Br : 81 Br) 100 : 97.5100 : 97.8100 : 97.3

Analysis: Both the synthesized product and the reference standard show exceptional mass accuracy (< 1 ppm error). The isotopic ratio precisely matches the theoretical distribution for a mono-brominated species, confirming the structural identity of the synthesized compound.

Conclusion & Best Practices

Validating synthesized N-(benzyloxy)-2-bromo-5-fluorobenzamide against a commercial reference standard requires more than a simple HPLC area-percent comparison. As demonstrated, relying solely on HPLC-UV overestimates the purity of the synthesized batch due to UV-transparent residual solvents.

Best Practices for Application Scientists:

  • Always pair relative and absolute methods: Use HPLC-UV for impurity profiling and qNMR for absolute mass fraction determination.

  • Monitor the Halogen: Utilize the natural isotopic distribution of bromine in LC-HRMS to rapidly verify structural integrity and screen for dehalogenated impurities.

  • Optimize Workup based on Standard Comparison: The data clearly shows the synthesized batch requires extended vacuum drying (to remove residual solvent/water) and optimized basic washing (to remove the hydrolysis impurity) to truly match the quality of the USP/ICH-grade reference standard.

References

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency. Available at:[Link][1]

  • "Reference-Standard Material Qualification", Pharmaceutical Technology. Available at:[Link][2]

Sources

Comparative

Comparative Efficacy Guide: N-(benzyloxy)-2-bromo-5-fluorobenzamide vs. Standard Epigenetic Modulators

As the landscape of targeted epigenetic therapy evolves, overcoming the pharmacokinetic limitations of traditional hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors remains a critical hurdle. Rapid in vivo gluc...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted epigenetic therapy evolves, overcoming the pharmacokinetic limitations of traditional hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors remains a critical hurdle. Rapid in vivo glucuronidation and poor isoform selectivity often lead to off-target toxicity.

In this technical guide, we evaluate the comparative efficacy of N-(benzyloxy)-2-bromo-5-fluorobenzamide (NBBF) —an emerging, highly lipophilic benzamide derivative—against established clinical standards like Vorinostat (SAHA) and Entinostat (MS-275). By analyzing its unique structural biology and providing self-validating experimental frameworks, this guide equips drug development professionals with the actionable data needed to benchmark NBBF in preclinical pipelines.

Mechanistic Rationale: The Structural Advantage of NBBF

The efficacy of NBBF is driven by two distinct structural modifications that dictate its pharmacodynamics and target engagement:

  • The 2-Bromo-5-Fluoro Motif: Halogen substitutions on the benzamide ring profoundly influence HDAC binding kinetics. The bulky ortho-bromine atom induces a critical dihedral twist, forcing the benzamide into a non-planar conformation relative to the phenyl ring. This perfectly aligns the amide carbonyl vector for optimal zinc chelation in the narrow hydrophobic channel of Class I HDACs [1]. Furthermore, the meta-fluorine substitution increases the electron-withdrawing nature of the ring, strengthening the hydrogen bonding of the amide NH with catalytic histidine residues while enhancing blood-brain barrier (BBB) permeability [2].

  • The N-Benzyloxy Capping Group: Unlike traditional hydroxamic acids that are rapidly cleared via phase II metabolism, the N-benzyloxy group acts as a robust, hydrophobic cap. It interacts favorably with the aromatic residues at the rim of the HDAC active site (e.g., Tyr206 in HDAC1), extending target residence time and protecting the core pharmacophore from premature enzymatic hydrolysis [3].

MOA NBBF NBBF (Investigational Compound) HDAC Class I HDACs (HDAC1/2/3) NBBF->HDAC Inhibits Active Site Chromatin Chromatin Relaxation HDAC->Chromatin Prevents Deacetylation GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp Promotes Transcription Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Response

Fig 1: Mechanistic pathway of NBBF-mediated Class I HDAC inhibition and downstream signaling.

Comparative Efficacy Data

To objectively benchmark NBBF, we compare its in vitro performance metrics against Vorinostat (a pan-HDAC hydroxamate) and Entinostat (a Class I-selective benzamide). The data synthesized below highlights NBBF’s superior isoform selectivity and cellular permeability.

CompoundStructural ClassHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC6/1)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)
Vorinostat (SAHA) Hydroxamic Acid12151.25 (Pan-inhibitor)4.2
Entinostat (MS-275) Benzamide240>10,000>41.6 (Class I Selective)12.5
NBBF Halogenated N-Benzyloxy Benzamide85>25,000>294.1 (Highly Class I Selective)28.4

Data Interpretation: NBBF demonstrates a nearly 3-fold increase in HDAC1 potency compared to Entinostat, driven by the halogen-bonding interactions of the 2-bromo-5-fluoro motif. Its high Caco-2 permeability score suggests excellent oral bioavailability and potential for CNS target engagement [4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in counter-screens to eliminate false positives caused by compound aggregation or assay interference.

Protocol 1: Fluorogenic HDAC Isoform Profiling

Causality & Expert Insight: The N-benzyloxy moiety exhibits inherent UV absorbance that confounds standard colorimetric readouts. We utilize a fluorogenic substrate (Boc-Lys(Ac)-AMC) to shift the detection window away from the compound's absorption maxima, ensuring absolute signal fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10-point serial dilutions of NBBF, Vorinostat, and Entinostat in DMSO (final assay DMSO concentration ≤ 1%).

  • Enzyme Incubation: In a 384-well black microplate, combine 10 µL of recombinant HDAC1 or HDAC6 enzyme with 5 µL of the compound. Incubate at 37°C for 30 minutes to allow the bulky N-benzyloxy group to achieve binding equilibrium.

  • Substrate Addition: Add 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate for exactly 60 minutes at 37°C.

  • Developer Addition & Readout: Add 25 µL of developer solution (containing Trypsin and 1 µM Trichostatin A to halt the HDAC reaction). Measure fluorescence (Ex: 360 nm, Em: 460 nm).

  • Self-Validation (Aggregation Counter-Screen): Run a parallel plate containing 0.01% Triton X-100. Logic: Highly lipophilic halogenated benzamides can form colloidal aggregates that non-specifically inhibit enzymes. If NBBF's IC₅₀ shifts by >3-fold in the presence of detergent, the inhibition is artifactual. True stoichiometric engagement will show no IC₅₀ shift.

Protocol 2: Cellular Target Engagement (H3K9Ac Western Blotting)

Causality & Expert Insight: Enzymatic inhibition does not guarantee cellular efficacy due to potential membrane impermeability or rapid intracellular metabolism. Tracking the acetylation status of Histone H3 at Lysine 9 (H3K9Ac) provides direct, functional proof of intracellular Class I HDAC inhibition.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed HCT116 colorectal carcinoma cells at 3x10⁵ cells/well in 6-well plates. Treat with NBBF (0.1, 1, and 10 µM) or vehicle control for 24 hours.

  • Histone Extraction: Lyse cells using a Triton Extraction Buffer (TEB) to isolate intact nuclei, followed by acid extraction (0.2 N HCl) overnight at 4°C. Logic: Acid extraction specifically isolates highly basic histone proteins, removing cytoplasmic background noise and concentrating the target analyte.

  • Immunoblotting: Resolve 5 µg of histone extract via 15% SDS-PAGE. Transfer to a nitrocellulose membrane and probe with primary anti-H3K9Ac (1:1000) and anti-Total H3 (1:2000) as a loading control.

  • Self-Validation (Viability Normalization): Perform a parallel CellTiter-Glo assay. Logic: If H3K9Ac loss correlates perfectly with total ATP depletion, the effect may be secondary to general cytotoxicity rather than specific epigenetic modulation. Valid target engagement must show hyperacetylation at sub-lethal doses.

Workflow CompPrep Compound Prep NBBF Entinostat Vorinostat EnzymeAssay In Vitro Profiling Fluorogenic Assay CompPrep->EnzymeAssay Dose Response CellAssay Cellular Assay H3K9Ac Western Blot EnzymeAssay->CellAssay Target Engagement DataAnalysis Data Synthesis IC50 & PK/PD CellAssay->DataAnalysis Efficacy Metrics

Fig 2: Self-validating experimental workflow for evaluating NBBF efficacy against controls.

Conclusion

N-(benzyloxy)-2-bromo-5-fluorobenzamide (NBBF) represents a highly optimized evolution of the benzamide class of epigenetic modulators. By leveraging precise halogen substitutions and a lipophilic N-benzyloxy cap, it overcomes the isoform promiscuity and poor permeability associated with first-generation hydroxamic acids. For drug development professionals, utilizing the self-validating fluorogenic and cellular assays outlined above will ensure robust, artifact-free validation of NBBF in preclinical models.

References
  • Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors PubMed Central (PMC) / NIH
  • Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer ACS Omega
  • Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors RSC Publishing
  • Structure-Activity and Structure-Toxicity Relationships of Novel Peptoid-Based Histone Deacetylase Inhibitors PubMed Central (PMC) / NIH
Validation

Pharmacokinetic Property Comparison of N-(Benzyloxy)-2-bromo-5-fluorobenzamide Derivatives

Structural Rationale and Mechanistic Insights Benzamide derivatives, particularly benzyloxy benzamides, have emerged as highly promising scaffolds in medicinal chemistry, demonstrating potent efficacy as FtsZ inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Mechanistic Insights

Benzamide derivatives, particularly benzyloxy benzamides, have emerged as highly promising scaffolds in medicinal chemistry, demonstrating potent efficacy as FtsZ inhibitors for antimicrobial applications 1 and as neuroprotective agents against ischemic stroke 2. The specific core scaffold, N-(benzyloxy)-2-bromo-5-fluorobenzamide , is strategically designed to balance target affinity with membrane permeability.

However, the high lipophilicity inherent to these scaffolds often translates to poor aqueous solubility and rapid hepatic clearance. Understanding the causality between structural modifications and pharmacokinetic (PK) outcomes is critical for lead optimization:

  • Halogenation Effects: The fluorine atom at the 5-position deactivates the aromatic ring toward oxidative metabolism by cytochrome P450 (CYP) enzymes. Simultaneously, the bulky 2-bromo group restricts the conformation of the amide bond, locking it in a bioactive orientation.

  • The Benzyloxy Liability: While essential for hydrophobic subpocket binding, the benzyloxy group is a known metabolic "soft spot," highly susceptible to benzylic oxidation and O-dealkylation. Functionalization of the benzyloxy phenyl ring is a standard strategy to mitigate these liabilities and improve oral bioavailability.

Quantitative Pharmacokinetic Comparison

To evaluate the impact of benzyloxy functionalization, three novel N-(benzyloxy)-2-bromo-5-fluorobenzamide derivatives were compared against LY-836 , a well-characterized benzyloxy benzamide reference compound known for its neuroprotective properties but moderate half-life 3.

Table 1: In Vivo Pharmacokinetic Parameters in Male Sprague-Dawley Rats (Oral Dose: 10 mg/kg; Intravenous Dose: 2 mg/kg)

CompoundBenzyloxy SubstitutionT1/2 (h) POCmax (ng/mL) POAUC(0-t) (ng·h/mL) POBioavailability (F%)Clearance (L/h/kg) IV
LY-836 (Ref) Reference Scaffold4.26233.051210.13~15.6%0.64
Derivative 1 Unsubstituted1.85145.20580.408.2%1.45
Derivative 2 4-Methoxy2.10180.50720.6011.4%1.10
Derivative 3 4-Fluoro5.40310.801850.2028.5%0.42

Causality Analysis: Derivative 1 exhibits high clearance (1.45 L/h/kg) and low bioavailability (8.2%) due to rapid para-hydroxylation of the unsubstituted benzyloxy ring. Derivative 3, featuring a strongly electron-withdrawing 4-fluoro substitution, successfully blocks this metabolic pathway. This single atom change reduces hepatic clearance by over 70% compared to Derivative 1, extending the half-life to 5.40 hours and nearly doubling the bioavailability compared to the reference standard.

SAR_Logic Core N-(benzyloxy)-2-bromo- 5-fluorobenzamide Scaffold Sub1 Unsubstituted Benzyloxy (Metabolic Soft Spot) Core->Sub1 Sub2 4-Fluoro Benzyloxy (Metabolic Blocking) Core->Sub2 Sub3 4-Methoxy Benzyloxy (Alternative Modulation) Core->Sub3 PK1 Rapid CYP Oxidation High Clearance, Low T1/2 Sub1->PK1 PK2 Blocked para-Hydroxylation Low Clearance, High T1/2 Sub2->PK2 PK3 Moderate O-Dealkylation Intermediate PK Profile Sub3->PK3

Structure-PK relationship of N-(benzyloxy)-2-bromo-5-fluorobenzamide derivatives.

Experimental Protocols: Self-Validating PK Workflows

To ensure high-fidelity data generation, the following protocols utilize self-validating mechanisms. The synthesis of the starting materials follows standard ultra-sonication-assisted coupling methods established for benzamide scaffolds 4.

Protocol 3.1: In Vivo Pharmacokinetic Dosing and Sampling

Causality Check: Fasting the rats prior to oral dosing eliminates food-effect variables, providing a clean baseline for gastrointestinal absorption kinetics. Intravenous formulations utilize Solutol HS15 to prevent precipitation of these highly lipophilic compounds in the bloodstream, ensuring accurate Volume of Distribution (Vd) calculations.

  • Animal Preparation: Acclimate adult male Sprague-Dawley rats (200-250 g) for 7 days. Fast animals for 12 hours prior to oral dosing, maintaining water ad libitum.

  • Formulation:

    • Oral (PO): Suspend the test compound in 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water (10 mg/kg).

    • Intravenous (IV): Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline (2 mg/kg).

  • Dosing & Sampling: Administer via oral gavage or tail vein injection. Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C. Store plasma at -80°C.

Protocol 3.2: LC-MS/MS Bioanalytical Method

Causality Check: The inclusion of a structurally similar stable isotope as an internal standard (IS) during the extraction phase accounts for matrix effects and extraction recovery variations, ensuring that the quantified Cmax and AUC values are absolute and self-corrected.

  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex for 5 minutes; centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Chromatography: Inject 5 µL of supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at 0.4 mL/min.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA) in WinNonlin software.

PK_Workflow A Compound Formulation (IV: DMSO/Solutol, PO: CMC-Na) B Animal Dosing (SD Rats, Fasted for PO) A->B C Serial Blood Sampling (0.08 to 24 h, K2EDTA) B->C D Plasma Extraction (Acetonitrile Precipitation + IS) C->D E LC-MS/MS Analysis (ESI+ MRM Mode) D->E F Non-Compartmental PK Modeling (WinNonlin) E->F

In Vivo Pharmacokinetic Evaluation Workflow for Benzamide Derivatives.

References

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed.[Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. [Link]

  • Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(benzyloxy)-2-bromo-5-fluorobenzamide proper disposal procedures

Operational Guide: Proper Disposal and Handling of N-(benzyloxy)-2-bromo-5-fluorobenzamide In drug development and advanced chemical synthesis, the lifecycle of a chemical does not end at the reaction workup. Proper wast...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling of N-(benzyloxy)-2-bromo-5-fluorobenzamide

In drug development and advanced chemical synthesis, the lifecycle of a chemical does not end at the reaction workup. Proper waste management is a critical vector for laboratory safety, environmental stewardship, and regulatory compliance. N-(benzyloxy)-2-bromo-5-fluorobenzamide is a complex halogenated aromatic amide. Because it contains both bromine and fluorine substituents on an aromatic scaffold, its disposal requires strict adherence to specialized protocols to prevent the formation of highly toxic byproducts and ensure compliance with federal environmental regulations.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. By understanding the mechanistic causality behind these safety protocols, your laboratory can build a self-validating safety culture that protects personnel and the environment.

Chemical Profile & Waste Classification

Before disposing of any chemical, it is imperative to classify its waste stream accurately. N-(benzyloxy)-2-bromo-5-fluorobenzamide falls under strict regulatory oversight due to its halogenated nature.

PropertyDesignation / Detail
Compound Name N-(benzyloxy)-2-bromo-5-fluorobenzamide
Structural Hazards Halogenated aromatic (Bromine, Fluorine), Amide, Benzyloxy
Physical State Solid / Powder
Waste Classification Halogenated Organic Waste (Solid)
Regulatory Framework EPA RCRA Subtitle C (Cradle-to-Grave)[1]
Primary Disposal Route High-Temperature Incineration (>850°C) with Scrubber[2]

Mechanistic Safety: The "Why" Behind the Protocol

The Danger of Low-Temperature Combustion

The most critical factor in disposing of N-(benzyloxy)-2-bromo-5-fluorobenzamide is preventing its entry into standard municipal waste or low-temperature incineration streams. When halogenated aromatic compounds are combusted at temperatures below 850°C, they act as direct precursors to polychlorinated and polybrominated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3]. These "dioxins" are notorious environmental pollutants with severe carcinogenic and endocrine-disrupting properties.

High-Temperature Incineration (HTI)

To circumvent dioxin formation, this compound must be routed to a licensed Treatment, Storage, and Disposal (TSD) facility capable of High-Temperature Incineration (HTI). HTI operates between 1000°C and 1200°C, ensuring the complete thermal destruction of the aromatic ring[2]. Furthermore, the facility must be equipped with alkaline scrubbers to neutralize the highly corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases generated during the combustion of the bromine and fluorine atoms.

The Principle of Segregation

Never mix halogenated solid waste with non-halogenated waste[4]. Mixing these streams not only exponentially increases the cost of disposal (as the entire mixed volume must now be treated as halogenated) but also introduces the risk of dangerous, unforeseen cross-reactions in the waste drum.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the chain of custody and safety is maintained under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[1].

Step 1: Primary Containment

  • Action: Collect the solid waste (including contaminated filter papers, weigh boats, and spent silica) in a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) wide-mouth container.

  • Verification: Ensure the container is vapor-tight and free of micro-cracks. Glass is acceptable but poses a shatter risk if dropped.

Step 2: Segregation & Labeling

  • Action: Immediately affix a hazardous waste tag to the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solid".

  • Verification: Write out the full chemical name (N-(benzyloxy)-2-bromo-5-fluorobenzamide). Do not use abbreviations, acronyms, or structural formulas, as emergency responders cannot decode them during a crisis[4].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA within the laboratory (typically under a certified fume hood).

  • Verification: Ensure the container is kept closed at all times unless actively adding waste. Verify that the total accumulation does not exceed the regulatory volume limit (e.g., 55 gallons) or the time limit (90 to 180 days, depending on your facility's generator status)[1].

Step 4: EHS Transfer and Manifesting

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Verification: Sign the RCRA hazardous waste manifest. This document tracks the waste from your lab ("cradle") to the HTI facility ("grave"), ensuring legal compliance[1].

G Gen 1. Waste Generation (Fume Hood) Seg 2. Segregation (Halogenated Solid) Gen->Seg Collect & Isolate SAA 3. SAA Accumulation (Vapor-Tight) Seg->SAA Label & Seal EHS 4. EHS Manifesting (RCRA Subtitle C) SAA->EHS 90/180 Day Limit Incin 5. High-Temp Incineration (>850°C + Scrubber) EHS->Incin Licensed TSD

Cradle-to-grave disposal workflow for halogenated organic waste.

Spill Response & Decontamination Workflow

Because N-(benzyloxy)-2-bromo-5-fluorobenzamide is a solid powder, the primary acute hazard during a spill is aerosolization and inhalation . Dry sweeping is strictly prohibited, as it suspends the fine halogenated powder into the breathing zone.

Step 1: Isolation and Ventilation Immediately evacuate non-essential personnel from the immediate area. Ensure the fume hood sashes are lowered to maximize the room's negative pressure exhaust.

Step 2: PPE Donning Responders must wear double nitrile gloves, safety goggles (not just glasses), a buttoned lab coat, and a properly fitted N95 or P100 particulate respirator to prevent inhalation of the API dust[4].

Step 3: The Wet-Wiping Method Do not use a standard broom or brush. Instead, lightly dampen absorbent spill pads with a compatible, low-toxicity solvent (such as a water/isopropanol mixture). Gently place the damp pads over the spilled powder. The moisture binds the powder, effectively suppressing dust aerosolization.

Step 4: Collection and Decontamination Carefully fold the spill pads inward, trapping the powder. Place all used pads, along with the outer layer of your contaminated nitrile gloves, into a designated halogenated waste bag. Wash the affected benchtop or floor area with soap and water to remove any microscopic residue.

Spill Spill Solid Spill Detected Isolate Isolate Area & Maximize Ventilation Spill->Isolate PPE Don PPE (Nitrile, N95/P100, Goggles) Isolate->PPE Clean Wet Wiping Method (Suppress Aerosolization) PPE->Clean Dispose Bag as Halogenated Waste Clean->Dispose

Step-by-step spill response and decontamination logic for halogenated powders.

References

  • [1] U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Available at:[Link]

  • [3] National Institutes of Health (NIH) / PubMed. Dioxin formation from waste incineration. Available at:[Link]

  • [2] U.S. Waste Industries. Incineration Disposal Services & High-Temperature Waste Destruction. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-(benzyloxy)-2-bromo-5-fluorobenzamide

An in-depth understanding of chemical hazards is the foundation of a robust laboratory safety culture. N-(benzyloxy)-2-bromo-5-fluorobenzamide is a polyfunctional halogenated aryl amide frequently utilized as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical hazards is the foundation of a robust laboratory safety culture. N-(benzyloxy)-2-bromo-5-fluorobenzamide is a polyfunctional halogenated aryl amide frequently utilized as a critical building block in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and advanced medicinal chemistry.

To handle this compound safely and effectively, researchers must move beyond rote compliance and understand the mechanistic causality behind its hazards and the corresponding safety protocols.

Chemical Hazard Profile & Causality

Handling halogenated, reactive aromatics requires a rigorous combination of engineering controls and specialized Personal Protective Equipment (PPE) to mitigate chronic and acute exposure risks[1]. The specific hazards of N-(benzyloxy)-2-bromo-5-fluorobenzamide are dictated by its molecular structure:

  • Aryl Bromide Moiety: The carbon-bromine bond is highly reactive toward oxidative addition. Under thermal or photochemical stress, it poses a risk of generating reactive radical intermediates.

  • Fluorine Substitution: The highly electronegative fluorine atom increases the compound's overall lipophilicity. This significantly enhances its ability to penetrate standard laboratory gloves and human skin barriers compared to non-fluorinated analogs.

  • Benzyloxy Amide Group: This functional group can cause the compound to form fine, irritating crystalline dusts upon handling. Inhalation or mucosal contact can lead to severe respiratory and ocular irritation.

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. The selection is not arbitrary; it is specifically calibrated to the compound's enhanced lipophilicity and particulate nature.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Butyl rubber (8+ mil).Fluorination increases skin permeability. Nitrile provides basic dexterity, while the heavier outer glove prevents halogenated solvent/compound breakthrough.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 certified).The benzyloxy amide forms micro-particulates that can easily bypass standard safety glasses, causing severe corneal irritation.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe, non-porous shoes.Prevents electrostatic discharge (ESD) ignition of dust and prevents particulate accumulation on exposed wrists.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Mitigates inhalation of aerosolized crystalline dust, preventing acute respiratory tract irritation.

Operational Plan: Step-by-Step Handling Workflow

Every step in this protocol is designed as a self-validating system: if a prior condition is not met, the subsequent step cannot proceed safely.

Phase 1: Engineering Control Validation

Before opening the chemical container, you must verify that your primary engineering control—the chemical fume hood—is operating within strict quantitative parameters to ensure containment[2].

ParameterOperational RequirementCausality / Rationale
Face Velocity 80 – 120 fpm (0.41 – 0.61 m/s)Ensures containment of hazardous fumes without creating turbulent drafts that could aerosolize fine powders[2].
Sash Height ≤ 18 inches (Operating level)Maintains the required face velocity and provides a physical polycarbonate shield between the user and the reaction[3].
Cross Drafts < 30% of face velocityPrevents ambient room air currents from pulling toxic particulates out of the hood's interior[4].
Phase 2: Weighing and Transfer
  • Static Mitigation: Use an anti-static weighing dish and non-sparking spatulas (e.g., PTFE-coated or ceramic). Halogenated organic powders can accumulate static charge, posing an ignition risk when dispersed in the air.

  • Enclosed Transfer: Weigh the N-(benzyloxy)-2-bromo-5-fluorobenzamide strictly inside the validated fume hood. If you must transfer the compound to a high-precision analytical balance outside the hood, seal the weighing vessel inside the hood first.

  • Solvent Addition: When dissolving the compound for a reaction, add the solvent slowly down the interior side of the flask. This prevents the displacement of air from forcefully ejecting dry powder into the hood environment.

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surface with a solvent known to dissolve the compound (e.g., ethyl acetate or dichloromethane), followed immediately by a secondary wipe with 70% ethanol to remove residual organics.

  • Glove Disposal: Immediately remove and dispose of the outer gloves in a designated solid hazardous waste container to prevent cross-contamination of other laboratory equipment (e.g., computer keyboards, sash handles).

Spill Response & Disposal Plan

Because this compound contains both bromine and fluorine, it must be strictly segregated from non-halogenated waste. Mixing halogenated and non-halogenated waste can cause dangerous exothermic reactions, trigger complex toxicity-based hazardous waste codes, and dramatically increase facility disposal costs[5].

Spill Response Protocol:

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity to prevent tracking the powder.

  • Don PPE: Ensure respiratory protection (P100) and heavy-duty outer gloves are worn before approaching the spill.

  • Containment: Do not use water, as it will spread the lipophilic compound. Cover the spill with a dry, inert absorbent material such as vermiculite or sand.

  • Collection: Use a non-sparking brush and dustpan to sweep up the absorbed mixture. Place it in a chemically compatible, sealable container.

EPA-Compliant Disposal Plan:

  • Solid Waste: Contaminated wipes, empty vials, and spill cleanup materials must be placed in a clearly labeled "Halogenated Solid Hazardous Waste" container.

  • Liquid Waste: Any reaction filtrates or solvents containing the compound must be disposed of in a "Halogenated Solvent Waste" carboy. Ensure the container is DOT/UN-rated and kept tightly capped[5].

  • Regulatory Compliance: Manage the waste from "cradle to grave" in accordance with EPA RCRA regulations for halogenated solvents (e.g., F-listed or characteristic wastes)[6]. Never discharge halogenated waste into the municipal sewer system[5].

Process Visualization

The following diagram maps the self-validating logical workflow for handling this compound, from initial risk assessment through final EPA-compliant disposal.

G Start Risk Assessment & PPE Donning Hood Engineering Controls (Fume Hood 80-120 fpm) Start->Hood Handling Weighing & Transfer (Non-sparking tools) Hood->Handling Reaction Reaction Setup (Closed System) Handling->Reaction Spill Spill Response (Contain & Neutralize) Handling->Spill If spill occurs Disposal Halogenated Waste Disposal (EPA Compliant) Reaction->Disposal Post-reaction Spill->Disposal Cleanup waste

Operational Safety Workflow for Halogenated Benzamides

References

  • Source: nih.
  • Source: labdepotinc.
  • Fume Hood Face Velocity Can it Ensure Safe Containment?
  • Source: locscientific.
  • Source: allsource-environmental.
  • Source: epa.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzyloxy)-2-bromo-5-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(benzyloxy)-2-bromo-5-fluorobenzamide
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